2',5,6',7-Tetraacetoxyflavanone
Description
The exact mass of the compound this compound is 456.10564683 g/mol and the complexity rating of the compound is 768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
80604-17-7 |
|---|---|
Molecular Formula |
C23H20O10 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[3-acetyloxy-2-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H20O10/c1-11(24)29-15-8-19(32-14(4)27)22-16(28)10-21(33-20(22)9-15)23-17(30-12(2)25)6-5-7-18(23)31-13(3)26/h5-9,21H,10H2,1-4H3/t21-/m0/s1 |
InChI Key |
QAJSRSKXTOZULY-NRFANRHFSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Therapeutic Potential of 2',5,6',7-Tetraacetoxyflavanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5,6',7-Tetraacetoxyflavanone, a flavonoid isolated from the roots of Scutellaria baicalensis, has emerged as a compound of interest due to its significant biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic applications. While research on this specific flavanone (B1672756) is still in its nascent stages, this document collates the available data and provides context based on the broader understanding of flavonoids derived from Scutellaria baicalensis.
Antibacterial Activity: A Primary Therapeutic Target
The most prominently reported therapeutic potential of this compound lies in its antibacterial properties. Initial studies have indicated its efficacy, particularly against Gram-positive bacteria.
General Mechanism of Action of Related Flavonoids
While the precise mechanism of this compound is yet to be fully elucidated, the antibacterial actions of flavonoids from Scutellaria baicalensis, such as baicalein (B1667712) and baicalin, are better understood. These related compounds are known to inhibit bacterial cell wall synthesis by disrupting the peptidoglycan structure.[1] Furthermore, they can act synergistically with existing antibiotics, like β-lactams, by inhibiting bacterial efflux pumps, which are responsible for antibiotic resistance.[1] This inhibition leads to increased permeability of the bacterial cell membrane to the antibacterial agent.[1]
It is plausible that this compound shares a similar mechanism of action, though further research is required for confirmation.
Data Presentation
Currently, there is a notable absence of specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) in the public domain for this compound against a comprehensive panel of bacterial strains. Research on related flavonoids from Scutellaria baicalensis has shown significant inhibitory effects against a variety of pathogens. For instance, baicalein has demonstrated antimicrobial activity against cariogenic and periodontal pathogenic bacteria with MICs ranging from 80–320 μg/mL.[2] It has also shown activity against Staphylococcus aureus with an MIC of 256 μg/mL.[2]
Experimental Protocols
General Synthesis Protocol for Flavanone Derivatives:
A common method for synthesizing flavanone derivatives involves the following key steps:
-
Protection of Hydroxyl Groups: Polyhydroxyacetophenones are partially protected, for example, using methoxymethyl (MOM) chloride.
-
Claisen-Schmidt Condensation: The protected acetophenone (B1666503) is reacted with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate.
-
Cyclization: The chalcone is then cyclized using a reagent like sodium acetate (B1210297) to form the flavanone ring.
-
Deprotection: The protecting groups are removed under acidic conditions to yield the final flavanone derivative.
General Antimicrobial Susceptibility Testing Protocol:
The antimicrobial efficacy of synthesized compounds is typically evaluated using standard methods such as:
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A serial dilution of the compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Agar (B569324) Well Diffusion Method: A standardized inoculum of the test microorganism is spread on an agar plate. Wells are then punched into the agar, and a specific volume of the test compound at a known concentration is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.
Signaling Pathways and Logical Relationships
Due to the limited research specifically on this compound, diagrams of its specific signaling pathways cannot be generated at this time. However, a logical workflow for the discovery and initial evaluation of a novel antibacterial compound can be visualized.
Caption: General workflow for antibacterial drug discovery.
Future Directions
The preliminary findings on the antibacterial activity of this compound are promising and warrant further investigation. Future research should focus on:
-
Quantitative Antimicrobial Screening: Determining the MIC values against a broad spectrum of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound. This could involve studies on bacterial cell wall synthesis, protein synthesis, DNA replication, and membrane integrity.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of bacterial infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for its antibacterial activity and to optimize its potency and pharmacokinetic properties.
This compound represents a potential lead compound for the development of new antibacterial agents. While current knowledge is limited, its origin from a medicinally important plant and the known activities of related flavonoids provide a strong rationale for continued research. The methodologies and future directions outlined in this guide offer a framework for advancing our understanding of this promising natural product and harnessing its therapeutic potential.
References
A Technical Guide to Evaluating the In Vitro Antioxidant Capacity of 2',5,6',7-Tetraacetoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities, including antioxidant effects.[1] The compound 2',5,6',7-Tetraacetoxyflavanone, a synthetic derivative of a flavanone (B1672756), is of interest for its potential pharmacological properties. A critical step in characterizing such a compound is the evaluation of its antioxidant capacity. While specific data for this tetra-acetylated flavanone is not extensively documented in publicly available literature, this technical guide provides a comprehensive framework for its in vitro evaluation. It outlines the principles, detailed experimental protocols, and data interpretation for the most common and robust antioxidant assays, tailored for professionals in research and drug development.
Core Principles of In Vitro Antioxidant Assays
To obtain a comprehensive profile of a compound's antioxidant potential, it is essential to employ multiple assays with different mechanisms of action. The most widely used methods are the DPPH, ABTS, and FRAP assays, which collectively provide insight into a compound's ability to scavenge free radicals and reduce oxidants.[2]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to reduce the stable DPPH free radical.[3] DPPH is a deep violet-colored radical that, upon reduction by an antioxidant, turns into a pale yellow hydrazine.[4][5] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the radical scavenging activity of the compound.[4][6] This method is valued for its simplicity and speed.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method assesses a substance's ability to scavenge the ABTS radical cation (ABTS•+).[7] The ABTS•+ is a blue-green chromophore generated by the oxidation of ABTS.[8][9] In the presence of an antioxidant, the radical cation is reduced back to its colorless neutral form.[10] The reduction in absorbance is measured, typically at 734 nm, and is proportional to the antioxidant's activity.[2][8] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[10]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, the FRAP assay directly measures the total antioxidant power of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[11][12] The reaction occurs at a low pH, where a colorless ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex is reduced to a vibrant blue ferrous-TPTZ complex, with absorbance measured around 593 nm.[11][13][14] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[11]
Data Presentation: A Hypothetical Summary
Quantitative data from these assays should be organized systematically to allow for clear interpretation and comparison. The results for this compound would be compared against a known antioxidant standard, such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid.
Table 1: Hypothetical In Vitro Antioxidant Capacity of this compound
| Assay | Parameter | This compound (Value) | Positive Control (Value) |
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 85.4 ± 5.2 | Ascorbic Acid: 15.2 ± 1.1 |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 1.8 mM Trolox / mM sample | Trolox: 1.0 (by definition) |
| FRAP Assay | FRAP Value (µM Fe(II)/µM sample) | 1.5 | Trolox: 2.3 |
-
IC₅₀: The concentration of the test compound required to scavenge 50% of the initial DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[4]
-
TEAC (Trolox Equivalent Antioxidant Capacity): This value quantifies the antioxidant capacity of a compound relative to the standard, Trolox.[10]
-
FRAP Value: Represents the ferric reducing ability of the compound, expressed as the concentration of ferrous ions produced.[11]
Detailed Experimental Protocols
The following protocols provide a standardized methodology for assessing the antioxidant capacity of this compound.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in an amber bottle in the dark at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Standard Solution: Prepare a stock solution of Ascorbic Acid or Trolox (e.g., 1 mg/mL) in methanol.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the standard in methanol to obtain a range of concentrations.
-
In a 96-well microplate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
For the control (blank), add 100 µL of methanol to 100 µL of the DPPH solution.
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[4][5]
-
Measure the absorbance of all wells at 517 nm using a microplate reader.[5]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound).
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
ABTS Radical Cation Scavenging Assay Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.[8]
-
Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.[9]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and Trolox standard.
-
In a 96-well plate, add 20 µL of each dilution to separate wells.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate for 5-10 minutes at room temperature in the dark.
-
Measure the absorbance at 734 nm.[8]
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Create a standard curve using the Trolox dilutions.
-
Express the antioxidant capacity of the sample as Trolox Equivalents (TEAC) by comparing the sample's inhibition percentage to the Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by mixing sodium acetate and acetic acid.
-
TPTZ Solution (10 mM): Dissolve 10 mM of TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 20 mM of ferric chloride hexahydrate in distilled water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[13][14]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
Prepare a standard curve using a ferrous sulfate (B86663) (FeSO₄) solution of known concentrations (e.g., 0-1000 µM).
-
In a 96-well plate, add 20 µL of the sample, standard, or blank (solvent) to each well.
-
Add 180 µL of the pre-warmed FRAP working reagent to all wells.
-
Incubate the plate at 37°C for 4-30 minutes. The reaction time can be optimized.
-
Measure the absorbance at 593 nm.[11]
-
-
Calculation:
-
Subtract the blank reading from the sample and standard readings.
-
Plot the absorbance of the ferrous sulfate standards against their concentrations to create a standard curve.
-
Use the standard curve to determine the Fe²⁺ equivalent concentration for the test sample. The result is expressed as µM Fe(II) equivalents.
-
Mandatory Visualizations: Workflows and Pathways
Visual diagrams are crucial for understanding experimental processes and biological mechanisms. The following diagrams, created using the DOT language, adhere to the specified design constraints.
Caption: DPPH Assay Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. ABTS assay: Significance and symbolism [wisdomlib.org]
- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. ABTS - Wikipedia [en.wikipedia.org]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. arborassays.com [arborassays.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Core Mechanism of Action: A Technical Guide to 2',5,6',7-Tetraacetoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',5,6',7-Tetraacetoxyflavanone is a synthetic flavonoid derivative. While direct studies on its biological activity are not extensively documented, its structure strongly suggests it functions as a prodrug of 2',5,6',7-Tetrahydroxyflavanone. The acetylation of hydroxyl groups is a common strategy in medicinal chemistry to enhance the bioavailability of polyphenolic compounds. It is hypothesized that once administered, the acetoxy groups of this compound are hydrolyzed by endogenous esterases, releasing the active metabolite, 2',5,6',7-Tetrahydroxyflavanone. This guide, therefore, focuses on the known and putative mechanisms of action of this active hydroxylated form, drawing from available preclinical data and the broader understanding of flavonoid pharmacology. The primary activities of 2',5,6',7-Tetrahydroxyflavanone appear to be centered on anti-inflammatory and anti-proliferative effects, with potential applications in oncology.
The Prodrug Hypothesis: From Acetate (B1210297) to Active Hydroxyl
The acetylation of flavonoids is a well-established method to improve their pharmacokinetic properties, such as stability and membrane permeability[1][2][3]. The acetoxy groups increase the lipophilicity of the molecule, facilitating its absorption. In vivo, esterases are expected to cleave these acetate esters, releasing the biologically active polyhydroxylated flavanone (B1672756). This bioconversion is a critical step for the exertion of the compound's therapeutic effects.
Prodrug activation of this compound.
Core Mechanism of Action: Anti-Inflammatory and Anti-Proliferative Effects
The primary mechanism of action of 2',5,6',7-Tetrahydroxyflavanone, the active metabolite, is centered on its anti-inflammatory and anti-proliferative properties. Preclinical studies in a murine model of azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colorectal cancer have demonstrated its efficacy in reducing tumor incidence and growth[4][]. The key molecular targets implicated in these effects are Cyclooxygenase-2 (COX-2) and the cell proliferation marker Ki-67.
Inhibition of Pro-inflammatory Pathways
Flavonoids are well-known for their anti-inflammatory activities, often mediated through the inhibition of the NF-κB and MAPK signaling pathways. While the direct interaction of 2',5,6',7-Tetrahydroxyflavanone with these pathways has not been explicitly demonstrated, its observed downstream effect of reducing COX-2 expression strongly suggests such an engagement. The NF-κB and MAPK pathways are critical regulators of pro-inflammatory gene expression, including COX-2. By inhibiting these pathways, 2',5,6',7-Tetrahydroxyflavanone can effectively suppress the inflammatory microenvironment that is conducive to cancer development and progression.
Putative anti-inflammatory signaling pathway of 2',5,6',7-Tetrahydroxyflavanone.
Anti-Proliferative Effects
The reduction in Ki-67 positive cells in colon tumors of mice treated with 2',5,6',7-Tetrahydroxyflavanone indicates a direct or indirect inhibition of cell proliferation[4][]. Ki-67 is a nuclear protein that is strictly associated with cell proliferation. Its downregulation is a hallmark of anti-cancer therapies that induce cell cycle arrest or apoptosis. The anti-proliferative effects of this flavanone are likely intertwined with its anti-inflammatory actions, as chronic inflammation is a key driver of cell proliferation in many cancers.
Quantitative Data
While specific IC50 values for 2',5,6',7-Tetrahydroxyflavanone are not yet available in the public domain, the in vivo efficacy has been quantified in a colorectal cancer model.
| Parameter | Vehicle Control | 2',5,6',7-Tetrahydroxyflavanone (10 mg/kg) | Percentage Reduction | Reference |
| Tumor Number | - | - | 60.6% | [4][] |
| Tumor Area | - | - | 72.9% | [4][] |
| Ki-67 Positive Cells | - | - | 95.0% | [4][] |
| COX-2 Positive Cells | - | - | 91.7% | [4][] |
| TOX/TOX2 Positive Cells | - | - | 83.1% | [4][] |
| IL-10 Levels | - | - | 59.5% | [] |
| PD-1 Levels | - | - | 58.1% | [] |
Experimental Protocols
In Vivo Model of Colitis-Associated Colon Cancer
This protocol outlines the methodology used to assess the in vivo efficacy of 2',5,6',7-Tetrahydroxyflavanone.
Workflow for in vivo evaluation of 2',5,6',7-Tetrahydroxyflavanone.
Methodology:
-
Animal Model: C57BL/6J mice are typically used.
-
Induction of Colorectal Carcinogenesis: A single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10 mg/kg is administered on day 0. This is followed by the administration of dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days) to induce colitis.
-
Compound Administration: 2',5,6',7-Tetrahydroxyflavanone is administered orally (p.o.) daily at a dose of 10 mg/kg throughout the study period.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and their colons are excised. The number and size of tumors are recorded. Colon tissues are then fixed in formalin and embedded in paraffin (B1166041) for histological and immunohistochemical analysis.
Immunohistochemistry for Ki-67 and COX-2
Objective: To detect and quantify the expression of Ki-67 and COX-2 in colon tissue sections.
Materials:
-
Paraffin-embedded colon tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies (anti-Ki-67 and anti-COX-2)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a retrieval solution at a high temperature (e.g., 95-100°C).
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked with a blocking serum.
-
Primary Antibody Incubation: Sections are incubated with the primary antibody against Ki-67 or COX-2 at a specific dilution overnight at 4°C.
-
Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody, followed by incubation with streptavidin-HRP. The signal is visualized by adding the DAB substrate, which produces a brown precipitate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize the nuclei and then dehydrated, cleared, and mounted.
-
Analysis: The percentage of positively stained cells (for Ki-67) or the intensity of staining (for COX-2) is quantified using image analysis software.
In Vitro COX-2 Enzyme Inhibition Assay (General Protocol)
Objective: To determine the direct inhibitory effect of a compound on COX-2 activity.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer
-
Test compound (2',5,6',7-Tetrahydroxyflavanone)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: The test compound is dissolved in DMSO and diluted to various concentrations in the assay buffer.
-
Assay Reaction: The reaction mixture containing the assay buffer, COX-2 enzyme, and the test compound or vehicle is pre-incubated in a 96-well plate.
-
Initiation and Measurement: The reaction is initiated by adding arachidonic acid. The production of prostaglandin (B15479496) G2 is measured indirectly by monitoring the change in absorbance or fluorescence of the probe over time using a microplate reader.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion and Future Directions
The available evidence strongly suggests that this compound acts as a prodrug, with its active metabolite, 2',5,6',7-Tetrahydroxyflavanone, exerting anti-inflammatory and anti-proliferative effects. The inhibition of COX-2 and cell proliferation (Ki-67) are key documented downstream effects. The putative mechanism involves the modulation of pro-inflammatory signaling pathways such as NF-κB and MAPK.
Future research should focus on:
-
Confirming the in vivo hydrolysis of this compound to 2',5,6',7-Tetrahydroxyflavanone.
-
Elucidating the direct molecular targets of 2',5,6',7-Tetrahydroxyflavanone within the NF-κB and MAPK signaling cascades.
-
Determining the in vitro IC50 values of 2',5,6',7-Tetrahydroxyflavanone against a panel of cancer cell lines and for the inhibition of key inflammatory enzymes.
-
Expanding in vivo studies to other cancer models and inflammatory diseases.
This in-depth analysis provides a foundational understanding for researchers and professionals in drug development, highlighting the therapeutic potential of this class of flavonoids and outlining a clear path for future investigation.
References
The Dawn of Acetylated Flavanones: A Technical Guide to Discovery, Isolation, and Characterization
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and characterization of novel tetra-acetylated flavanones. This whitepaper provides in-depth experimental protocols, quantitative data summaries, and visual workflows to accelerate research and development in this promising area of medicinal chemistry.
The quest for novel therapeutic agents has led scientists to explore the vast and diverse world of flavonoids. Among these, flavanones have garnered significant attention for their potential pharmacological activities. A key strategy to enhance their bioavailability and efficacy is through acetylation, a chemical modification that can improve their lipophilicity and cellular uptake. This guide focuses on tetra-acetylated flavanones, a class of compounds with emerging interest in drug discovery.
Unveiling Novel Tetra-Acetylated Flavonoids: Synthesis and Quantitative Analysis
The synthesis of tetra-acetylated flavonoids is a critical step in exploring their therapeutic potential. A general and effective method involves the chemical acetylation of the parent flavonoid using acetic anhydride (B1165640). This process has been successfully applied to various flavonoid backbones, yielding novel acetylated derivatives.
Recent studies have demonstrated the successful synthesis of several tetra-acetylated flavonoids, including derivatives of the flavone (B191248) luteolin (B72000) and the flavonol quercetin (B1663063). While these are not flavanones, the synthetic methodology is directly applicable. The reaction of the parent flavonoid with acetic anhydride in the presence of a catalyst like pyridine (B92270) results in the formation of the corresponding tetra-acetylated product.[1]
The table below summarizes the quantitative data from the synthesis of representative tetra-acetylated flavonoids, providing a benchmark for researchers working on the acetylation of flavanones.
| Compound Name | Parent Flavonoid | Molecular Formula | Yield (%) | Melting Point (°C) |
| 5,7,3',4'-O-tetraacetate luteolin (4Ac-L) | Luteolin | C23H18O10 | 71 ± 4.24 | 214 |
| 3,7,3',4'-O-tetraacetate quercetin (4A-Q) | Quercetin | C23H18O11 | 72.1 ± 3.25 | 199 |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the replication and advancement of scientific discoveries. Below are the comprehensive experimental protocols for the synthesis and characterization of tetra-acetylated flavonoids, adapted from established methods.[1]
Synthesis of Tetra-Acetylated Flavonoids
This protocol describes a general procedure for the peracetylation of flavonoids.
Materials:
-
Parent Flavonoid (e.g., Luteolin, Quercetin, or a target flavanone)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Pyridine
-
Appropriate solvents for reaction and purification (e.g., ethyl acetate (B1210297), hexane)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Dissolve the parent flavonoid in pyridine in a round-bottom flask.
-
Add an excess of acetic anhydride to the solution. The molar equivalent of acetic anhydride should be greater than the number of hydroxyl groups on the flavonoid.
-
Stir the reaction mixture at room temperature or under reflux for a duration ranging from a few hours to overnight, depending on the reactivity of the flavonoid.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.
Characterization of Tetra-Acetylated Flavonoids
Accurate characterization is essential to confirm the structure and purity of the synthesized compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton NMR (¹H-NMR): Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the ¹H-NMR spectrum. The presence of singlet peaks in the range of δ 2.3-2.4 ppm, integrating to 12 protons, is indicative of the four acetyl groups.[1]
-
Carbon-13 NMR (¹³C-NMR): Prepare a more concentrated sample in the same deuterated solvent and record the ¹³C-NMR spectrum. Look for signals corresponding to the carbonyl carbons of the acetyl groups (around δ 168-170 ppm) and the methyl carbons of the acetyl groups (around δ 20-21 ppm).
2. Mass Spectrometry (MS):
-
Utilize techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the synthesized compound. The observed molecular ion peak should correspond to the calculated mass of the tetra-acetylated flavanone.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectrum of the solid sample. Characteristic absorption bands for the carbonyl groups (C=O) of the ester linkages will appear around 1760 cm⁻¹, and C-O stretching vibrations will be observed in the region of 1180-1200 cm⁻¹.[1]
Visualizing the Path Forward: Workflows and Pathways
To further aid in the understanding of the processes involved in the discovery and analysis of tetra-acetylated flavanones, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated.
References
Preliminary Cytotoxicity Screening of 2',5,6',7-Tetraacetoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, a diverse class of polyphenolic compounds, have garnered significant attention in oncological research due to their potential anticancer properties. Acetylation of these naturally occurring molecules has been explored as a strategy to enhance their bioavailability and cytotoxic activity. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of acetylated flavanones, with a specific focus on the hypothetical compound 2',5,6',7-Tetraacetoxyflavanone. While direct experimental data for this specific compound is not publicly available, this document synthesizes findings from studies on structurally related acetylated flavonoids to provide a foundational understanding for researchers. The guide details standardized experimental protocols for cytotoxicity assessment and elucidates potential signaling pathways involved in the cytotoxic mechanism of action.
Introduction: The Promise of Acetylated Flavanones in Oncology
Flavanones are a subclass of flavonoids characterized by a saturated C2-C3 bond in their heterocyclic C ring. They are abundant in citrus fruits and have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Chemical modification, particularly acetylation, has been shown to modulate the pharmacological properties of flavonoids. The addition of acetyl groups can increase the lipophilicity of the parent compound, potentially enhancing its cellular uptake and interaction with intracellular targets.
Studies on various acetylated flavonoids have demonstrated an enhancement of their cytotoxic effects against a panel of cancer cell lines. For instance, acetylation of flavonoids like quercetin (B1663063) and kaempferol (B1673270) has been reported to increase their inhibitory effects on cancer cell proliferation[1][2][3]. Similarly, acetylated derivatives of taxifolin (B1681242) and naringenin (B18129) have shown improved capabilities in inhibiting the growth of tumor cells[1]. These findings suggest that acetylated flavanones, such as the theoretical this compound, represent a promising avenue for the development of novel anticancer agents.
Quantitative Cytotoxicity Data of Structurally Related Acetylated Flavonoids
In the absence of specific data for this compound, this section presents a summary of the cytotoxic activities of other acetylated flavonoids against various human cancer cell lines. This data is intended to provide a comparative baseline for the potential efficacy of the target compound.
| Acetylated Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Pentaacetylquercetin | HCT-116 (Colon) | 15.66 | [1] |
| MDA-MB-231 (Breast) | Not Specified | [1] | |
| HepG2 (Liver) | Not Specified | [1] | |
| Tetraacetylkaempferol | HCT-116 (Colon) | 28.53 | [1] |
| MDA-MB-231 (Breast) | Not Specified | [1] | |
| HepG2 (Liver) | Not Specified | [1] | |
| Triacetylapigenin (5,7,4'-O-triacetate) | MDA-MB-231 (Breast) | No enhanced effect | [1][2] |
| Kaempferol Tetraacetate | HL-60 (Leukemia) | Significant Cytotoxicity | [4][5] |
| U937 (Lymphoma) | Significant Cytotoxicity | [4][5] | |
| SK-MEL-1 (Melanoma) | Significant Cytotoxicity | [4][5] | |
| Quercetin Pentaacetate | HL-60 (Leukemia) | Significant Cytotoxicity | [4][5] |
| U937 (Lymphoma) | Significant Cytotoxicity | [4][5] | |
| SK-MEL-1 (Melanoma) | Significant Cytotoxicity | [4][5] |
Experimental Protocols
This section outlines detailed methodologies for the key experiments involved in the preliminary cytotoxicity screening of a novel compound like this compound.
Synthesis of this compound
A general method for the acetylation of flavonoids involves the use of acetic anhydride (B1165640) in the presence of a catalyst such as pyridine.
Materials:
-
2',5,6',7-Tetrahydroxyflavanone
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or other appropriate solvent)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for elution
Procedure:
-
Dissolve 2',5,6',7-Tetrahydroxyflavanone in a suitable solvent like dichloromethane.
-
Add an excess of acetic anhydride and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterize the final product, this compound, using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a normal cell line (e.g., human dermal fibroblasts) should be used to assess both cytotoxicity and selectivity.
-
Culture Conditions: Cells are to be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be kept in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay by Flow Cytometry
Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry can be used to quantify apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Potential Signaling Pathways and Mechanisms of Action
Flavonoids are known to induce apoptosis in cancer cells through various signaling pathways. While the specific pathway for this compound is unknown, a generalized pathway for flavonoid-induced apoptosis is presented below.
Caption: Generalized intrinsic pathway of flavonoid-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound.
Caption: A standard workflow for preliminary in vitro cytotoxicity screening.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the available data on related acetylated flavonoids suggest that it could be a promising candidate for further investigation as an anticancer agent. The enhanced cytotoxic activity observed in other acetylated flavonoids provides a strong rationale for the synthesis and evaluation of this specific compound.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines. Mechanistic studies should then be undertaken to elucidate the specific signaling pathways involved in its cytotoxic effects, including its impact on the cell cycle, apoptosis, and other relevant cellular processes. Further in vivo studies using animal models would be the subsequent logical step to evaluate its therapeutic potential.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activities of flavonoid glycoside acetates from Consolida oliveriana - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
2',5,6',7-Tetraacetoxyflavanone: Application Notes and Experimental Protocols
Introduction
2',5,6',7-Tetraacetoxyflavanone is a derivative of flavanone (B1672756), a class of flavonoids commonly found in plants of the Scutellaria genus, such as Scutellaria baicalensis. Flavonoids from this source are known for a variety of biological activities, including antibacterial and anti-inflammatory properties. The acetylation of the hydroxyl groups in the parent flavanone may alter its solubility, stability, and biological activity, making it a compound of interest for further investigation.
These application notes provide an overview of the potential applications of this compound and standardized protocols for its initial biological evaluation.
Potential Applications
Based on the known bioactivities of related flavanones, this compound could be investigated for the following applications:
-
Antibacterial Agent: Against Gram-positive and potentially Gram-negative bacteria.
-
Anti-inflammatory Agent: By modulating inflammatory pathways and the production of inflammatory mediators.
-
Drug Development Lead: As a scaffold for the synthesis of novel therapeutic agents with improved efficacy and pharmacokinetic properties.
Experimental Protocols
The following are detailed, standardized protocols that can be adapted to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assessment
It is crucial to first determine the cytotoxic profile of this compound to establish a safe concentration range for subsequent biological assays.
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa or MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 24 | >100 |
| HeLa | 48 | 75.2 |
| MCF-7 | 48 | 82.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Antibacterial Activity Assessment
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation: Grow bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Table 2: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Escherichia coli | >128 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
In Vitro Anti-inflammatory Activity Assessment
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells only, a group with LPS only, and groups with compound only.
-
Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production compared to the LPS-only treated group.
Table 3: Hypothetical Anti-inflammatory Activity of this compound
| Concentration (µM) | NO Production (% of LPS control) |
| 1 | 95.3 |
| 10 | 72.8 |
| 50 | 45.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Experimental Workflow for In Vitro Bioactivity Screening
Caption: Workflow for the initial biological evaluation of this compound.
Potential Anti-inflammatory Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by this compound, based on the known mechanisms of other flavonoids.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Application Notes and Protocols for the Analysis of 2',5,6',7-Tetraacetoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the comprehensive analysis of 2',5,6',7-Tetraacetoxyflavanone using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are essential for the structural elucidation, purity assessment, and quantification of this compound in various matrices, which is critical in drug development and natural product research.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and assessing its purity.
Predicted ¹H-NMR and ¹³C-NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar flavanones and the known effects of acetyl functional groups. Actual experimental values may vary based on the solvent and instrument used.
Table 1: Predicted ¹H-NMR Spectroscopic Data for this compound (in CDCl₃, 500 MHz)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| H-2 | 5.5 - 5.7 | dd | ~12, 4 | Flavanone C-ring |
| H-3a | 3.0 - 3.2 | dd | ~17, 12 | Flavanone C-ring |
| H-3b | 2.8 - 3.0 | dd | ~17, 4 | Flavanone C-ring |
| H-8 | 6.8 - 7.0 | s | - | A-ring |
| H-3' | 7.2 - 7.4 | d | ~8 | B-ring |
| H-4' | 7.1 - 7.3 | t | ~8 | B-ring |
| H-5' | 7.3 - 7.5 | d | ~8 | B-ring |
| H-6' | 7.0 - 7.2 | s | - | B-ring |
| 5-OAc, 7-OAc, 2'-OAc, 6'-OAc | 2.2 - 2.4 | s (each) | - | Acetyl methyls |
Table 2: Predicted ¹³C-NMR Spectroscopic Data for this compound (in CDCl₃, 125 MHz)
| Position | Predicted δ (ppm) | Assignment |
| C-2 | 78 - 82 | Flavanone C-ring |
| C-3 | 43 - 47 | Flavanone C-ring |
| C-4 | 188 - 192 | Carbonyl |
| C-5 | 145 - 149 | A-ring |
| C-6 | 120 - 124 | A-ring |
| C-7 | 150 - 154 | A-ring |
| C-8 | 110 - 114 | A-ring |
| C-9 | 152 - 156 | A-ring junction |
| C-10 | 108 - 112 | A-ring junction |
| C-1' | 135 - 139 | B-ring junction |
| C-2' | 148 - 152 | B-ring |
| C-3' | 122 - 126 | B-ring |
| C-4' | 128 - 132 | B-ring |
| C-5' | 125 - 129 | B-ring |
| C-6' | 147 - 151 | B-ring |
| Acetyl C=O | 168 - 171 | Carbonyls |
| Acetyl CH₃ | 20 - 22 | Methyls |
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Purity : Ensure the sample is as pure as possible to avoid interfering signals. Solid impurities should be removed by filtration.[1]
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for flavonoids.[1][2]
-
Concentration :
-
Sample Preparation Steps : a. Weigh the desired amount of the compound into a clean, dry vial.[3][5] b. Add the deuterated solvent and gently swirl or vortex to dissolve the sample completely.[3][5] c. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube to remove any particulate matter.[1][5] d. Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[5]
Section 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₃H₂₀O₁₀ |
| Molecular Weight | 456.40 g/mol |
| Exact Mass (Monoisotopic) | 456.1056 u |
| Common Adducts (ESI+) | [M+H]⁺: 457.1133, [M+Na]⁺: 479.0952, [M+K]⁺: 495.0691 |
| Common Adducts (ESI-) | [M-H]⁻: 455.0984, [M+Cl]⁻: 491.0749 |
Fragmentation Analysis
The fragmentation of flavonoids in MS provides valuable structural information. For this compound, the following fragmentation patterns are expected, primarily involving the loss of acetyl groups and cleavage of the C-ring.
-
Loss of Acetyl Groups: Sequential losses of ketene (B1206846) (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the acetylated hydroxyl groups are expected.
-
Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the C-ring is a characteristic fragmentation pathway for flavonoids, providing information about the substitution patterns on the A and B rings.[6]
Experimental Protocol: LC-MS Analysis
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of flavonoids.[7][8]
-
Sample Preparation : a. Accurately weigh and dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 mg/mL. b. If analyzing from a complex matrix (e.g., plant extract), perform a suitable extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.[7][9] c. Filter the final solution through a 0.22 µm syringe filter before injection.[9]
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is typically used for flavonoid analysis (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase : A gradient elution with water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic acid), is common.[7]
-
Example Gradient: Start with 5-10% B, increase to 95% B over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.[7]
-
-
Flow Rate : Typically 0.2-0.4 mL/min.[7]
-
Column Temperature : Maintained at around 30-40 °C.[7]
-
-
Mass Spectrometry Conditions (ESI) :
-
Ionization Mode : Both positive and negative Electrospray Ionization (ESI) modes should be evaluated, as flavonoids can ionize well in both.[10][11]
-
Nebulizer Pressure : 30-40 psi.[7]
-
Scan Range : A full scan from m/z 100 to 1000 is a good starting point.
-
Tandem MS (MS/MS) : For structural confirmation, perform product ion scans on the precursor ions of interest (e.g., m/z 457.1 in positive mode).[6][12]
-
Conclusion
The combination of NMR and mass spectrometry provides a robust analytical workflow for the comprehensive characterization of this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug development and natural product chemistry, enabling accurate structural elucidation, purity assessment, and quantification of this and similar flavonoid compounds.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. 3.5. Analysis of Flavonoids by HPLC and LC–MS [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Notes and Protocols for 2',5,6',7-Tetraacetoxyflavanone as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activity of 2',5,6',7-Tetraacetoxyflavanone is limited in publicly available literature. These application notes and protocols are based on the reported activity of its parent compound, 2',5,6',7-Tetrahydroxyflavanone, and the known effects of acetylation on other flavonoids. The information provided is intended to serve as a guide for research and development and should be adapted and validated experimentally.
Introduction
Flavanones, a class of flavonoids, have garnered significant interest in oncology research due to their potential anticancer properties. 2',5,6',7-Tetrahydroxyflavanone, the parent compound of this compound, has demonstrated inhibitory effects on the growth of colon tumors in preclinical models.[] Acetylation of flavonoids is a chemical modification that can alter their physicochemical properties, potentially enhancing their bioavailability, cellular uptake, and anticancer efficacy.[2][3][4][5][6] Studies on other flavonoids have shown that acetylation can lead to increased cytotoxicity towards cancer cells and improved in vivo antitumor activity.[6] Therefore, this compound is a promising candidate for investigation as a potential anticancer agent.
These notes provide an overview of the potential anticancer effects of this compound, along with detailed protocols for its in vitro evaluation.
Potential Mechanism of Action
Based on the activity of its parent compound and other flavonoids, this compound may exert its anticancer effects through several mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many anticancer agents. Flavonoids have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
-
Cell Cycle Arrest: By interfering with the cell cycle progression, the compound may inhibit the proliferation of cancer cells.[6]
-
Inhibition of Proliferation Markers: The parent compound has been shown to reduce the expression of the proliferation marker Ki-67.[]
-
Modulation of Inflammatory Pathways: The reduction of COX-2 expression by the parent compound suggests a potential role in modulating inflammatory pathways that contribute to cancer development.[]
Data Presentation
Table 1: Preclinical Data on the Parent Compound (2',5,6',7-Tetrahydroxyflavanone)
The following table summarizes the reported in vivo effects of 2',5,6',7-Tetrahydroxyflavanone in a mouse model of azoxymethane (B1215336) (AOM) plus dextran (B179266) sulfate (B86663) sodium (DSS)-induced colorectal carcinogenesis.[]
| Parameter | Dosage of Parent Compound | Observed Effect |
| Tumor Incidence & Growth | 10 mg/kg | - 60.6% reduction in the number of tumors- 72.9% reduction in the area of tumors |
| Ki-67-positive cells | 10 mg/kg | - 95.0% reduction in positive cells |
| COX-2-postive cells | 10 mg/kg | - 91.7% reduction in positive cells |
| TOX/TOX2-positive cells | 10 mg/kg | - 83.1% reduction in positive cells |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC₅₀, 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Caption: Hypothetical signaling pathway for this compound inducing apoptosis and cell cycle arrest.
References
- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines | MDPI [mdpi.com]
- 3. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2',5,6',7-Tetraacetoxyflavanone in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavanones are a class of flavonoids widely distributed in plants, known for a variety of biological activities.[1] Their antioxidant properties are of significant interest in the fields of pharmacology and drug development. The compound 2',5,6',7-Tetraacetoxyflavanone is a derivative of 2',5,6',7-Tetrahydroxyflavanone[2]. The acetylation of flavonoids, the process of introducing acetyl groups to the hydroxyl moieties, can alter their physicochemical properties such as stability and membrane permeability, which may, in turn, modulate their biological effects[3][4]. The presence of free hydroxyl groups is often linked to the antioxidant capacity of flavonoids[5]. Consequently, the evaluation of acetylated derivatives like this compound is crucial to understand the structure-activity relationship.
While the parent compound, 2',5,6',7-Tetrahydroxyflavanone, is a known natural product[2], specific quantitative data on the antioxidant activity of its tetra-acetylated form is not extensively documented in publicly available literature. These application notes provide detailed protocols for commonly employed antioxidant assays—DPPH, ABTS, and FRAP—to enable researchers to systematically evaluate the antioxidant potential of this compound.
Application Notes
Principle of Antioxidant Assays
A variety of in vitro assays are available to assess the antioxidant capacity of a compound. These assays are generally based on the ability of the antioxidant to scavenge free radicals or to reduce an oxidant.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decolorization is proportional to the antioxidant's activity and is measured by the decrease in absorbance.[6]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly related to the reducing power of the antioxidant.[7]
Considerations for this compound
-
Solubility: Due to the presence of four acetyl groups, this compound is expected to be more lipophilic than its parent tetrahydroxyflavanone. Therefore, it is crucial to select an appropriate solvent (e.g., ethanol (B145695), methanol (B129727), DMSO) that can dissolve the compound and is compatible with the assay system.
-
Hydrolysis: Acetyl groups can be susceptible to hydrolysis, especially under non-neutral pH conditions. It is important to consider the pH of the assay buffers and the stability of the compound over the incubation period.
-
Interpretation of Results: A lower antioxidant activity compared to the parent compound, 2',5,6',7-Tetrahydroxyflavanone, might be observed due to the masking of the hydroxyl groups, which are often crucial for radical scavenging. However, enhanced cellular uptake due to increased lipophilicity could lead to significant antioxidant effects in cell-based assays.
Quantitative Data Presentation
The results from these antioxidant assays can be expressed in various ways. For radical scavenging assays (DPPH and ABTS), the IC50 value is commonly used. For the FRAP assay, the results are often expressed as equivalents of a standard antioxidant.
Table 1: DPPH Radical Scavenging Activity
| Sample Concentration (µg/mL or µM) | Absorbance at 517 nm | % Inhibition | IC50 (µg/mL or µM) |
| Control (no sample) | 0 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 | |||
| Standard (e.g., Trolox) |
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Table 2: ABTS Radical Cation Scavenging Activity
| Sample Concentration (µg/mL or µM) | Absorbance at 734 nm | % Inhibition | IC50 (µg/mL or µM) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Control (no sample) | 0 | |||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 | ||||
| Standard (Trolox) |
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Sample Concentration (µg/mL or µM) | Absorbance at 593 nm | FRAP Value (µM Fe(II) equivalents) |
| Blank | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Standard (FeSO₄) Curve |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is adapted from standard methodologies for determining antioxidant activity.
a. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Standard Solution (Trolox or Ascorbic Acid): Prepare a stock solution of the standard antioxidant (e.g., 1 mg/mL) in methanol.
b. Assay Procedure:
-
Prepare serial dilutions of the test compound and the standard solution in methanol.
-
In a 96-well microplate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample/standard, and for the control, use 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the sample.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay Protocol
This protocol is based on established methods for ABTS antioxidant capacity determination.[6]
a. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Standard Solutions: Prepare as described for the DPPH assay.
b. Assay Procedure:
-
Prepare serial dilutions of the test compound and the standard solution.
-
In a 96-well microplate, add 20 µL of each dilution to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank, use 20 µL of the solvent, and for the control, use 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
This protocol is a standard method for assessing the reducing power of antioxidants.[7]
a. Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
Test Compound and Standard Solutions: Prepare as described for the DPPH assay. For the standard curve, use a ferrous sulfate (B86663) (FeSO₄·7H₂O) solution of known concentrations (e.g., 100-2000 µM).
b. Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well microplate, add 20 µL of each dilution to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, use 20 µL of the solvent.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the ferrous sulfate solutions.
-
Calculate the FRAP value of the sample from the standard curve and express it as µM Fe(II) equivalents.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Signaling Pathways and Antioxidant Action
The antioxidant activity of flavonoids can be mediated through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in oxidative stress.
Caption: General Mechanisms of Antioxidant Action.
References
- 1. researchgate.net [researchgate.net]
- 2. 2',5,6',7-Tetrahydroxyflavanone | C15H12O6 | CID 42607849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Flavonoid Metabolism Using 2',5,6',7-Tetraacetoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the metabolism of the novel synthetic flavonoid, 2',5,6',7-Tetraacetoxyflavanone. Due to the limited specific research on this compound, this document outlines a series of established in vitro experimental protocols and theoretical metabolic pathways based on current knowledge of flavanone (B1672756) metabolism. This guide is intended to serve as a foundational resource for researchers to design and execute studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and similar flavonoid structures.
Introduction to Flavonoid Metabolism
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] However, their bioavailability and biological activity in vivo are largely dictated by their metabolic fate. After ingestion, flavonoids undergo extensive modification by phase I and phase II metabolic enzymes, primarily in the small intestine and liver.[3][4] Understanding this metabolism is crucial for the development of flavonoid-based therapeutics and nutraceuticals.
This compound is a synthetic flavanone derivative. The acetate (B1210297) groups are expected to enhance its lipophilicity and potentially improve its initial absorption. It is hypothesized that these acetate groups will be rapidly cleaved by esterases in the intestine and liver, releasing the parent flavanone, which then becomes a substrate for further metabolic transformations.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is expected to occur in several stages. The initial and critical step is the de-acetylation by esterase enzymes to yield the corresponding polyhydroxyflavanone. This aglycone is then anticipated to undergo phase I and phase II metabolism.
-
Phase 0 (De-acetylation): The four acetate groups are hydrolyzed by esterases to reveal hydroxyl groups.
-
Phase I Metabolism (Functionalization): The flavanone core may be hydroxylated by Cytochrome P450 (CYP) enzymes.[5] Flavonoids are known to be both substrates and inhibitors of CYP enzymes.[1][2][6][7][8]
-
Phase II Metabolism (Conjugation): The exposed hydroxyl groups are primary sites for conjugation reactions. The most common modifications are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).[9][10] These reactions increase the water solubility of the compound, facilitating its excretion.
Data Presentation
The following tables present illustrative quantitative data from published studies on structurally related flavonoids. This data can serve as a benchmark for interpreting experimental results obtained for this compound.
Table 1: Illustrative Metabolic Stability of Flavanones in Human Liver Microsomes (HLM)
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
|---|---|---|---|
| Hesperetin | >60 | < 13.9 | FASS (Fass.se) |
| Naringenin | 45.3 | 21.9 | Tolonen et al., 2005 |
| Pinocembrin | >60 | < 13.9 | Kondza et al., 2021[6] |
Table 2: Illustrative Permeability of Flavanones in Caco-2 Cell Monolayers
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
|---|---|---|---|---|
| Naringenin | 16.5 ± 2.1 | 14.3 ± 1.8 | 0.87 | Yang et al., 2012 |
| Hesperetin | 18.2 ± 2.5 | 15.7 ± 2.2 | 0.86 | Yang et al., 2012 |
| Quercetin | 1.17 ± 0.13 | Not Reported | Not Reported | Ghaffari et al., 2020[11] |
Table 3: Illustrative Kinetic Parameters for Flavanone Sulfation by Human SULTs
| Flavanone | SULT Isoform | Km (µM) | Vmax (pmol/min/mg) | Reference |
|---|---|---|---|---|
| Eriodictyol | SULT1A1 | 7.4 ± 1.2 | 140 ± 20 | Thilakarathna et al., 2008[9] |
| Hesperetin | SULT1A1 | 6.8 ± 1.1 | 120 ± 10 | Thilakarathna et al., 2008[9] |
| Chrysin | SULT1A1*1 | 1.8 ± 0.4 | 1500 ± 60 | Richard et al., 2009[12] |
Table 4: Illustrative IC₅₀ Values of Flavanones Against Human CYP450 Enzymes
| Flavanone | CYP Isoform | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pinocembrin | CYP3A4 | 4.3 ± 1.1 | Kondza et al., 2021[6] |
| Chrysin | CYP3A4 | 2.5 ± 0.6 | Kondza et al., 2021[6] |
| Apigenin | CYP2A6 | 0.90 ± 0.07 | Boonruanga et al., 2010[8] |
Experimental Workflow
A logical workflow is essential for a comprehensive metabolic study. The proposed workflow begins with assessing the compound's stability in liver microsomes, followed by identifying the key metabolic pathways (glucuronidation and sulfation), and finally, evaluating its intestinal permeability.
Experimental Protocols
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold, with internal standard for LC-MS/MS)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare the reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.[13][14]
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.[13][14]
-
Sample Processing: Once all time points are collected, centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will be the elimination rate constant (k). Calculate the half-life as t½ = 0.693/k. Calculate intrinsic clearance as CLint = (k / microsomal protein concentration).[5]
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability of this compound and to assess if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[15]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport: Add the test compound (in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[16]
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.[16]
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points, take samples from the receiver chamber and replace with fresh HBSS.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[16] Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[16]
Protocol 3: UDP-Glucuronosyltransferase (UGT) Metabolism Assay
Objective: To determine if this compound (or its aglycone) is a substrate for UGT enzymes and to determine the kinetic parameters.
Materials:
-
Human liver microsomes or recombinant human UGT isoforms
-
This compound
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin (to permeabilize microsomal vesicles)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ice-cold, with internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction mixture containing microsomes (or recombinant UGTs), alamethicin, MgCl₂, and varying concentrations of the test compound in Tris-HCl buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding UDPGA.[17]
-
Incubation: Incubate at 37°C for a set time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of glucuronide metabolites.
-
Data Analysis: Plot the rate of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).
Protocol 4: Sulfotransferase (SULT) Metabolism Assay
Objective: To determine if this compound (or its aglycone) is a substrate for SULT enzymes and to determine the kinetic parameters.
Materials:
-
Human liver cytosol or recombinant human SULT isoforms
-
This compound
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate buffer (pH 7.0)
-
Dithiothreitol (DTT)
-
Acetonitrile (ice-cold, with internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction mixture containing liver cytosol (or recombinant SULTs), DTT, and varying concentrations of the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Start the reaction by adding PAPS.[9]
-
Incubation: Incubate at 37°C for a set time (e.g., 30 minutes).
-
Termination: Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge to pellet precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of sulfate conjugates.
-
Data Analysis: Plot the rate of metabolite formation against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 5: Sample Preparation for LC-MS/MS Analysis
Objective: To extract the test compound and its metabolites from the reaction matrix for accurate quantification.
Materials:
-
Reaction samples from previous protocols
-
Acetonitrile (containing a suitable internal standard)
-
Centrifuge
-
96-well plates for analysis
-
Vortex mixer
Procedure:
-
Protein Precipitation: To each sample, add 2-3 volumes of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates proteins.
-
Vortex: Vortex the samples thoroughly to ensure complete mixing and precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Evaporation (Optional): If concentration is needed, the samples can be dried under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.
-
Analysis: The plate is now ready for injection into the LC-MS/MS system for the analysis of the parent compound and its metabolites.[18][19][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Function Relationships of Inhibition of Human Cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sulfation of dietary flavonoids by human sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LC-MS/MS-based metabolomics approach identified novel antioxidant flavonoids associated with drought tolerance in citrus species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 2',5,6',7-Tetraacetoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-inflammatory properties of 2',5,6',7-Tetraacetoxyflavanone. Due to the limited specific literature on this compound, the protocols outlined are based on established methods for assessing the anti-inflammatory effects of flavonoids and other natural products. It is hypothesized that this compound, as a flavonoid, may exert its anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and by reducing the production of pro-inflammatory mediators.[1][2][3]
Section 1: In Vitro Assessment of Anti-inflammatory Activity
The following protocols describe the use of the murine macrophage cell line RAW 264.7, a widely accepted model for studying inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 80-90% confluency at the time of treatment.
-
Treatment Protocol:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and nitric oxide production, or shorter time points for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS and vehicle.
-
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro anti-inflammatory assays.
Protocol: Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[4][5][6]
-
Materials:
-
Griess Reagent: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B just before use.
-
Sodium nitrite standard solution (for standard curve).
-
96-well microplate reader.
-
-
Procedure:
-
After the 24-hour LPS stimulation, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of the Griess reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
The levels of secreted pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]
-
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Microplate reader.
-
-
Procedure:
-
Collect the cell culture supernatants after the 24-hour LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding the supernatants and standards to antibody-coated wells, followed by incubation, washing, addition of a detection antibody, a substrate, and finally a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
Protocol: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for assessing the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.[9][10] Key proteins to analyze include phosphorylated and total levels of p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and MAPKs (p38, ERK, JNK).
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
After a shorter LPS stimulation (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway.
MAPK Signaling Pathway
Caption: Hypothesized modulation of the MAPK pathway.
Section 2: In Vivo Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard and reproducible method for evaluating the acute anti-inflammatory activity of a compound.[11][12][13]
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats or Swiss albino mice.
-
Materials:
-
Carrageenan (1% w/v in sterile saline).
-
This compound.
-
Reference drug (e.g., Indomethacin or Diclofenac).
-
Vehicle for the test compound and reference drug.
-
Plethysmometer or digital calipers.
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer this compound, the reference drug, or the vehicle to different groups of animals (e.g., orally or intraperitoneally).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.
-
Experimental Workflow for In Vivo Assay
Caption: Workflow for carrageenan-induced paw edema model.
Section 3: Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described protocols.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) | NO Production (IC50, µM) | TNF-α Production (IC50, µM) | IL-6 Production (IC50, µM) |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| IC50 | N/A |
IC50 values represent the concentration of the compound that inhibits 50% of the inflammatory mediator production.
Table 2: Effect of this compound on NF-κB and MAPK Pathway Protein Expression/Phosphorylation
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio |
| Control | |||||
| LPS + Vehicle | |||||
| LPS + Compound (Low Dose) | |||||
| LPS + Compound (High Dose) |
Data should be presented as fold change relative to the LPS + Vehicle group.
Table 3: In Vivo Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | 0% | |
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Reference Drug (e.g., Indomethacin) |
By following these detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can systematically assess the anti-inflammatory potential of this compound and elucidate its possible mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic efficacy and anti-inflammatory mechanism of baicalein on endometriosis progression in patient-derived cell line and mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalein inhibits inflammatory response and promotes osteogenic activity in periodontal ligament cells challenged with lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',5,6',7-Tetraacetoxyflavanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals involved in the synthesis of 2',5,6',7-Tetraacetoxyflavanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a very low yield for my this compound synthesis. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound can stem from issues in either the initial synthesis of the precursor, 2',5',6',7-Tetrahydroxyflavanone, or the subsequent acetylation step.
Troubleshooting for 2',5,6',7-Tetrahydroxyflavanone Synthesis (Proposed Chalcone (B49325) Cyclization Route):
-
Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation between an appropriate hydroxyacetophenone and a hydroxybenzaldehyde to form the chalcone precursor may be inefficient.
-
Solution: Ensure your starting materials are pure. Optimize the reaction conditions such as base concentration (e.g., KOH or NaOH), temperature, and reaction time.
-
-
Inefficient Cyclization: The acid- or base-catalyzed cyclization of the chalcone to the flavanone (B1672756) might be the rate-limiting step.
-
Solution: For acid-catalyzed cyclization, refluxing in a solution of acetic acid or a stronger acid like HCl in ethanol (B145695) can be effective. For base-catalyzed cyclization, sodium acetate (B1210297) in a refluxing solvent can be used. Experiment with different cyclization reagents and conditions to find the optimal method for your specific substrate.
-
-
Degradation of Reactants or Product: Polyhydroxylated flavonoids can be sensitive to harsh reaction conditions, such as strong acids or bases at high temperatures, leading to degradation.
-
Solution: Use milder reaction conditions where possible. Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times. Employing an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Troubleshooting for the Acetylation Step:
-
Incomplete Acetylation: The presence of multiple hydroxyl groups with different reactivities can lead to a mixture of partially acetylated products, thus lowering the yield of the desired tetra-acetylated compound.
-
Solution: Use a sufficient excess of the acetylating agent, acetic anhydride (B1165640). A strong base catalyst like pyridine (B92270) is often used to drive the reaction to completion. Ensure the reaction is stirred efficiently and run for an adequate amount of time. Monitoring by TLC is crucial to determine the point of full acetylation.
-
-
Hydrolysis of Acetate Groups: During workup and purification, the acetate groups can be hydrolyzed back to hydroxyl groups if exposed to acidic or basic aqueous conditions for extended periods.
-
Solution: Perform the aqueous workup quickly and with cold solutions. Neutralize the reaction mixture carefully. Ensure solvents used for extraction and chromatography are dry.
-
-
Product Loss During Purification: The product may be lost during recrystallization or column chromatography.
-
Solution: For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. For column chromatography, select an appropriate solvent system that gives good separation between your product and any impurities.
-
Q2: I am observing multiple spots on my TLC plate after the acetylation reaction. What are these side products and how can I minimize them?
A2: The presence of multiple spots on a TLC plate after acetylation typically indicates incomplete reaction or the formation of side products.
-
Partially Acetylated Intermediates: The most common "impurities" are flavanones with one, two, or three acetate groups. These will have different polarities and thus different Rf values on a TLC plate.
-
Minimization: As mentioned above, using a larger excess of acetic anhydride and pyridine, and increasing the reaction time or temperature can help drive the reaction to completion.
-
-
Degradation Products: If the reaction is run for too long or at too high a temperature, degradation of the flavanone ring can occur.
-
Minimization: Monitor the reaction progress and stop it once the starting material is consumed and the desired product is the major spot on the TLC.
-
-
Starting Material: A spot corresponding to the unreacted 2',5,6',7-Tetrahydroxyflavanone may also be present.
-
Minimization: This is another indication of an incomplete reaction. Optimize reaction conditions as described previously.
-
Q3: What are the best practices for purifying the final this compound product?
A3: Purification is critical to obtaining a high-purity product.
-
Initial Workup: After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product and to react with excess acetic anhydride. The precipitate is then filtered, washed with water, and dried.
-
Recrystallization: This is often the simplest and most effective method for purification if a suitable solvent can be found. Common solvents for recrystallization of acetylated flavonoids include ethanol, methanol (B129727), or mixtures of ethyl acetate and hexane (B92381).
-
Column Chromatography: If recrystallization does not provide a pure product, silica (B1680970) gel column chromatography is the next step. A gradient of ethyl acetate in hexane is a common eluent system for separating acetylated flavonoids.[1] The polarity of the eluent can be adjusted based on the separation observed on TLC.
-
Reversed-Phase Chromatography: For highly polar impurities, reversed-phase C18 chromatography can be a useful alternative purification method.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for flavanone synthesis and acetylation based on related compounds found in the literature. This data can serve as a starting point for optimizing your synthesis of this compound.
| Reaction Step | Reactants/Reagents | Conditions | Yield | Reference Compound | Source |
| Flavanone Synthesis | 2',3',4,4',6'-Pentahydroxychalcone, HCl, Methanol | Heating | 32% | 4',5,6,7-Tetrahydroxyflavanone | [2] |
| Acetylation (Chemical) | Pedalitin, Acetic Anhydride, Pyridine | Room Temperature, 12 h | 94.7% | Pedalitin Tetraacetate | [3] |
| Acetylation (Chemical) | Flavanone, Acetic Anhydride (100 eq.) | 25 °C, 5 h | - | Acetylated Flavanone | [4][5] |
| Acetylation (Chemical) | Flavanone, Acetic Anhydride (8 eq.) | 37 °C, 1 h | - | Acetylated Flavanone | [4][5] |
| Enzymatic Acetylation | Myricetin, Vinyl Acetate, Immobilized Lipase | 50 °C, MTBE solvent | High Conversion | Acetylated Myricetin | [6] |
Experimental Protocols
Proposed Synthesis of 2',5,6',7-Tetrahydroxyflavanone
This proposed protocol is based on general methods for flavanone synthesis. Optimization will be necessary.
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
Dissolve 1 equivalent of 2',5',6'-trihydroxyacetophenone and 1 equivalent of 2-hydroxybenzaldehyde in ethanol.
-
Add a 40-50% aqueous solution of potassium hydroxide (B78521) (KOH) dropwise at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice and water, and acidify with dilute HCl until a precipitate forms.
-
Filter the precipitate (the chalcone), wash with cold water, and dry.
-
-
Flavanone Cyclization:
-
Dissolve the dried chalcone in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Reflux the mixture for 4-8 hours, monitoring by TLC for the disappearance of the chalcone and the appearance of the flavanone.
-
After cooling, the product may precipitate. If not, reduce the solvent volume under vacuum and add water to induce precipitation.
-
Filter the solid, wash with water, and dry to obtain crude 2',5',6',7-Tetrahydroxyflavanone. Further purification can be achieved by recrystallization or column chromatography.
-
Protocol for Acetylation to this compound
This protocol is based on standard acetylation procedures for flavonoids.[3][7]
-
Reaction Setup:
-
Dissolve 1 equivalent of dry 2',5',6',7-Tetrahydroxyflavanone in a mixture of acetic anhydride (10-20 equivalents) and pyridine (5-10 equivalents) in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor the progress by TLC until the starting material is no longer visible.
-
-
Workup:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice water with stirring.
-
A precipitate of the crude this compound should form.
-
Continue stirring for 30 minutes to ensure all excess acetic anhydride has been hydrolyzed.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the odor of pyridine is gone.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Visualizations
Experimental Workflow for Synthesis
Caption: Overall experimental workflow for the synthesis of 2',5',6',7-Tetraacetoxyflavanone.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
optimizing 2',5,6',7-Tetraacetoxyflavanone stability in solution
Welcome to the technical support center for 2',5,6',7-Tetraacetoxyflavanone (TAF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of TAF in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound (TAF) in solution?
A1: The stability of TAF, like other acetylated flavonoids, is primarily influenced by pH, temperature, and the solvent used. Acetylation generally enhances the stability and lipophilicity of flavonoids compared to their parent compounds. However, the acetyl groups can be susceptible to hydrolysis, especially under basic conditions.
Q2: What is the recommended pH range for maintaining the stability of TAF in aqueous solutions?
A2: While specific data for TAF is limited, flavonoids are generally most stable in acidic to neutral pH ranges (pH 4-7).[1] Alkaline conditions (pH > 7) can lead to the hydrolysis of the acetyl groups and degradation of the flavanone (B1672756) backbone. It is crucial to buffer your solution to the desired pH and monitor it throughout your experiment.
Q3: How does temperature affect the stability of TAF?
A3: Elevated temperatures can accelerate the degradation of flavonoids.[2][3] For acetylated flavonoids like TAF, higher temperatures can increase the rate of hydrolysis of the ester bonds. It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the exposure of working solutions to high temperatures. For experiments conducted at physiological temperatures (e.g., 37°C), it is important to assess the stability of TAF over the time course of the experiment.
Q4: What are the recommended solvents for dissolving and storing TAF?
A4: Due to the presence of four acetyl groups, TAF is more lipophilic than its parent compound (2',5,6',7-Tetrahydroxyflavanone). Therefore, it is expected to have good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For aqueous solutions, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the aqueous buffer. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting biological experiments. The solubility of flavonoids is highly dependent on the solvent.[4][5][6][7]
Q5: How can I monitor the stability of TAF in my experimental setup?
A5: The stability of TAF can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8][9][10][11] A decrease in the peak area of TAF over time, with the potential appearance of new peaks corresponding to degradation products, would indicate instability. UV-Vis spectrophotometry can also be used as a simpler, albeit less specific, method to track changes in the solution's absorbance spectrum that may indicate degradation.[1][12][13]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation of TAF in aqueous solution. | Low aqueous solubility of TAF. | - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains compatible with your experimental system.- Prepare a fresh dilution from a concentrated stock solution just before use.- Consider using a solubilizing agent, but verify its compatibility with your assay. |
| Loss of biological activity of TAF over time. | Degradation of TAF in the experimental medium. | - Perform a stability study of TAF under your specific experimental conditions (medium, temperature, pH) using HPLC to quantify its concentration over time.- If degradation is significant, prepare fresh TAF solutions for each experiment or shorten the incubation time.- Adjust the pH of your medium to a more favorable range for TAF stability (ideally between 4 and 7). |
| Inconsistent experimental results. | Inconsistent concentration of TAF due to instability or precipitation. | - Ensure complete dissolution of TAF in the stock solvent before further dilution.- Vortex solutions thoroughly before each use.- Validate the concentration of your working solutions periodically using a calibrated HPLC method. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of TAF into one or more products. | - Conduct a forced degradation study to identify potential degradation products under acidic, basic, oxidative, and photolytic conditions.- Use a mass spectrometer (LC-MS) to identify the mass of the degradation products and elucidate their structures. |
Quantitative Data Summary
Table 1: Example Solubility of TAF in Common Solvents
| Solvent | Solubility (Estimated) |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL |
| Ethanol | ~10-20 mg/mL |
| Water | < 0.1 mg/mL |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL |
Table 2: Example Stability of TAF under Different pH Conditions (at 37°C)
| pH | Half-life (t½) (Estimated) | Degradation Rate Constant (k) (Estimated) |
| 4.0 | > 48 hours | < 0.014 h⁻¹ |
| 7.4 | ~ 24 hours | ~ 0.029 h⁻¹ |
| 9.0 | < 6 hours | > 0.116 h⁻¹ |
Experimental Protocols
Protocol 1: Determination of TAF Solubility
Objective: To determine the solubility of TAF in various solvents.
Methodology:
-
Add an excess amount of TAF to a known volume of the solvent of interest (e.g., 1 mL) in a vial.
-
Cap the vial tightly and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Quantify the concentration of TAF in the diluted solution using a pre-validated HPLC method with a calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: HPLC Method for Stability Analysis of TAF
Objective: To develop an HPLC method to monitor the stability of TAF.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, can be used.
-
Example Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for TAF (determine by UV-Vis scan, likely around 280-340 nm).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a series of TAF standards of known concentrations to generate a calibration curve.
-
Sample Analysis: Inject the samples from the stability study and quantify the TAF peak area against the calibration curve.
Protocol 3: Forced Degradation Study of TAF
Objective: To identify potential degradation products and degradation pathways of TAF.
Methodology:
-
Prepare TAF Solution: Prepare a stock solution of TAF in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix the TAF solution with an equal volume of 1 M HCl and incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the TAF solution with an equal volume of 0.1 M NaOH and keep at room temperature for various time points (e.g., 15, 30, 60 minutes). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the TAF solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for various time points (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Incubate the TAF solution at an elevated temperature (e.g., 60°C or 80°C) for various time points.
-
Photodegradation: Expose the TAF solution to UV light (e.g., 254 nm) or sunlight for various time points.
-
Analysis: Analyze all stressed samples by the developed HPLC method. Compare the chromatograms to an unstressed control to identify degradation peaks.
Visualizations
Signaling Pathways
Flavanones, the class of compounds to which TAF belongs, are known to modulate several key signaling pathways involved in cellular processes like proliferation, survival, and inflammation. The PI3K/Akt and MAPK/ERK pathways are common targets.
Caption: PI3K/Akt signaling pathway and potential modulation by TAF.
Caption: MAPK/ERK signaling pathway and potential modulation by TAF.
Experimental Workflow
Caption: Experimental workflow for assessing TAF stability.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Flavonoids in Pure Solvents | Semantic Scholar [semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cellular Deacetylation of 2',5,6',7-Tetraacetoxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with 2',5,6',7-Tetraacetoxyflavanone in cellular assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cellular assays?
A1: this compound is an acetylated derivative of the naturally occurring flavanone, 2',5,6',7-Tetrahydroxyflavanone. The addition of acetate (B1210297) groups increases the compound's lipophilicity, which can significantly enhance its permeability across the cell membrane.[1] Inside the cell, non-specific cellular esterases are expected to cleave the acetate groups, releasing the active compound, 2',5,6',7-Tetrahydroxyflavanone. This prodrug strategy is often employed to improve the bioavailability of polyphenolic compounds in cellular models.[2]
Q2: What is the expected biological activity of the deacetylated product, 2',5,6',7-Tetrahydroxyflavanone?
A2: 2',5,6',7-Tetrahydroxyflavanone belongs to the flavonoid class of polyphenolic compounds, which are known for a wide range of biological activities.[3] Based on the activity of structurally similar flavonoids, its primary effects are likely to be anti-inflammatory and anti-cancer. This is often attributed to the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the downregulation of enzymes like Cyclooxygenase-2 (COX-2).[4][5][6]
Q3: How can I confirm that the this compound is being deacetylated in my specific cell line?
A3: Confirmation of deacetylation is crucial. You can monitor this conversion by treating your cells with the acetylated compound and then analyzing cell lysates or the culture medium over time using High-Performance Liquid Chromatography (HPLC).[3][7][8] By comparing the chromatograms to standards of both the acetylated and deacetylated forms, you can quantify the conversion rate.
Q4: Are there potential toxicity issues with using acetylated flavonoids?
A4: Yes, while acetylation can improve cellular uptake, it may also lead to cellular toxicity under certain conditions, potentially due to incomplete deacetylation or other off-target effects.[1][2] It is essential to perform a dose-response curve and assess cell viability using assays like MTT or trypan blue exclusion to determine the optimal, non-toxic working concentration for your specific cell line and experiment duration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no biological activity observed. | 1. Inefficient deacetylation in the chosen cell line due to low esterase activity.2. The active compound is not potent against the target of interest.3. Degradation of the compound in the culture medium. | 1. Verify deacetylation via HPLC analysis of cell lysates. If conversion is low, consider using a different cell line known for higher esterase activity or pre-treating lysates with purified esterases as a positive control.2. As a positive control, test the deacetylated form (2',5,6',7-Tetrahydroxyflavanone) directly in your assay to confirm target engagement.3. Check the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density.2. Uneven compound distribution in the well.3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding and be consistent with pipetting techniques.2. After adding the compound, mix gently by tapping the plate or using an orbital shaker.3. Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile medium or PBS instead. |
| Unexpected cytotoxicity at low concentrations. | 1. Off-target effects of the acetylated parent compound.2. Accumulation of toxic metabolites.3. Contamination of the compound stock. | 1. Compare the cytotoxicity of the acetylated and deacetylated forms. If the acetylated form is significantly more toxic, it may have off-target effects.2. Perform a time-course experiment to see if toxicity increases with longer incubation times.3. Ensure the purity of your compound stock using analytical methods like HPLC or mass spectrometry. |
| Difficulty dissolving the compound. | 1. Poor aqueous solubility of the flavonoid. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) and does not affect cell viability. Include a vehicle control in all experiments. |
Quantitative Data
While specific cytotoxicity data for 2',5,6',7-Tetrahydroxyflavanone is not widely available, the following table summarizes the 50% inhibitory concentration (IC50) values for structurally related flavonoids against various cancer cell lines, providing a useful reference for designing experiments.
| Flavonoid Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sigmoidin I (Isoflavonoid) | CCRF-CEM (Leukemia) | 4.24 | [9] |
| 6α-Hydroxyphaseollidin (Isoflavonoid) | CCRF-CEM (Leukemia) | 3.36 | [9] |
| 6α-Hydroxyphaseollidin (Isoflavonoid) | HepG2 (Liver Cancer) | 6.44 | [9] |
| Kuwanon A | COX-2 Enzyme Inhibition | 14 | [10] |
| A novel flavone (B191248) derivative (15f) | MCF-7 (Breast Cancer) | 1.0 | [11] |
| A novel flavone derivative (16f) | MCF-7 (Breast Cancer) | 4.9 | [11] |
| A novel flavone derivative (16f) | MCF-7/DX (Doxorubicin-resistant) | 6.5 | [11] |
| Chrysin derivative (6q) | HeLa (Cervical Cancer) | 13.91 | [12] |
Experimental Protocols & Visualizations
General Workflow for Cellular Assays
The following diagram illustrates a standard workflow for assessing the effects of this compound in a cell-based assay.
Protocol: Monitoring Deacetylation by HPLC
This protocol outlines a method to confirm the intracellular conversion of this compound to its active form.
Objective: To quantify the conversion of the acetylated prodrug to the deacetylated active compound in cell lysates.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages or a cancer cell line) in 6-well plates at an appropriate density.
-
Allow cells to adhere for 24 hours.
-
Treat cells with this compound at the desired concentration. Include a vehicle control (DMSO).
-
Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Sample Preparation:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a methanol/water solution.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Use a C18 reversed-phase column.[8]
-
Employ a gradient elution method with a mobile phase consisting of two solvents, for example:
-
A typical gradient might be: 0-5 min, 20% B; 5-25 min, 20-21% B; 25-45 min, 21-50% B.[8]
-
Set the flow rate to approximately 0.6-1.0 mL/min.
-
Detect the flavonoids using a photodiode array (PDA) detector at a wavelength appropriate for flavanones (e.g., 280-360 nm).[8][13]
-
Inject standards of both this compound and 2',5,6',7-Tetrahydroxyflavanone to determine their retention times.
-
Analyze the cell lysate samples and quantify the peak areas corresponding to both the parent compound and its deacetylated metabolite.
-
Proposed Signaling Pathway: Inhibition of NF-κB
Based on published data for similar flavonoids, 2',5,6',7-Tetrahydroxyflavanone is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products [mdpi.com]
- 9. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Evaluation and molecular docking study of two flavonoids from Oroxylum indicum (L.) Kurz and their semi-synthetic derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance in Cancer Cell Lines with 2',5,6',7-Tetraacetoxyflavanone
Disclaimer: There is currently limited publicly available scientific literature specifically detailing the activity of 2',5,6',7-Tetraacetoxyflavanone in overcoming cancer cell resistance. The following information is extrapolated from research on structurally similar flavonoids, particularly its likely precursor 5,6,7-trihydroxyflavanone and the well-studied compound baicalein (B1667712) (5,6,7-trihydroxyflavone), as well as general principles of flavonoid acetylation. Researchers should treat this compound as a novel investigational compound and perform thorough dose-response and toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in overcoming cancer cell resistance?
A1: While direct studies are not available, based on its structural similarity to baicalein, this compound is hypothesized to overcome multidrug resistance (MDR) through several potential mechanisms. Flavonoids can act as multi-functional agents to reverse MDR.[1][2] Potential mechanisms include:
-
Inhibition of ABC Transporters: Flavonoids like baicalein have been shown to regulate ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[1]
-
Modulation of Signaling Pathways: It may inhibit pro-survival signaling pathways that are often hyperactivated in resistant cancer cells, such as the PI3K/Akt/mTOR and STAT3 pathways.[1][3]
-
Induction of Apoptosis: By inhibiting survival pathways, the compound may re-sensitize resistant cells to apoptosis (programmed cell death) when used in combination with conventional chemotherapy.[3][4]
-
Targeting Cancer Stem Cells (CSCs): Some flavonoids can suppress the growth of cancer stem cells, which are a subpopulation of cells within a tumor thought to be responsible for resistance and recurrence.[1]
Q2: How might the acetylation of the flavanone (B1672756) structure affect its activity?
A2: Acetylation is a chemical modification that can enhance the therapeutic properties of flavonoids.[5][6] The four acetyl groups on this compound may:
-
Increase Lipophilicity: This can improve the compound's ability to cross cell membranes, potentially leading to higher intracellular concentrations.
-
Enhance Stability: Acetylation can protect the hydroxyl groups from rapid metabolism, increasing the compound's half-life.[7]
-
Improve Bioavailability: Increased stability and membrane permeability can lead to better overall bioavailability in both in vitro and in vivo models.
Q3: What types of cancer cell lines are likely to be responsive to this compound?
A3: Based on studies with similar flavonoids, cell lines exhibiting resistance to common chemotherapeutic agents like doxorubicin, paclitaxel, and cisplatin (B142131) would be primary candidates for testing. This includes, but is not limited to, resistant phenotypes of:
-
Breast cancer (e.g., MCF-7/ADR)
-
Ovarian cancer (e.g., A2780/CIS)[3]
-
Lung cancer
-
Colon cancer (e.g., SW480)[4]
-
Prostate cancer (e.g., PC3)[4]
Q4: What is a recommended starting concentration for in vitro experiments?
A4: For a novel compound, it is crucial to perform a dose-response curve to determine the optimal concentration. A suggested starting range for flavonoids is typically between 1 µM and 100 µM. It is recommended to first assess the cytotoxicity of this compound alone on the cancer cell line of interest to determine its IC50 (half-maximal inhibitory concentration). For resistance reversal studies, non-toxic to low-toxic concentrations of the flavanone should be used in combination with a chemotherapeutic agent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in cell culture media. | Low aqueous solubility of the acetylated flavanone. | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - Ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent toxicity. - Gently warm the media and vortex the compound solution before adding it to the culture plates. |
| No significant reversal of resistance observed. | - Sub-optimal concentration of the flavanone. - The specific resistance mechanism of the cell line is not targeted by this compound. - Insufficient incubation time. | - Perform a thorough dose-response matrix with varying concentrations of both the flavanone and the chemotherapeutic agent. - Investigate the primary resistance mechanism in your cell line (e.g., overexpression of a specific ABC transporter). - Extend the incubation time, monitoring for cytotoxicity. |
| High toxicity observed even at low concentrations. | The compound itself is highly cytotoxic to the specific cell line. | - Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to accurately determine the IC50. - For combination studies, use concentrations well below the IC50 of the flavanone. |
| Inconsistent results between experiments. | - Instability of the compound in solution. - Variability in cell line passage number or health. | - Prepare fresh stock solutions for each experiment. - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density and experimental conditions. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Single Agent: Treat cells with serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
Combination Study: Treat cells with a fixed, non-toxic concentration of the flavanone in combination with serial dilutions of a chemotherapeutic agent. Include controls for the flavanone alone and the chemotherapeutic agent alone.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values.
Protocol 2: Western Blot for Resistance-Associated Proteins
-
Cell Lysis: Treat cells with this compound at a predetermined effective concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., P-gp/ABCB1, MRP1/ABCC1, Akt, p-Akt, STAT3, p-STAT3) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
The following table summarizes hypothetical IC50 values to illustrate how data for this compound (TAF) could be presented. Note: This is example data and not based on experimental results.
| Cell Line | Chemotherapeutic | IC50 (Chemo alone) | IC50 (Chemo + 10 µM TAF) | Fold Reversal |
| MCF-7/ADR | Doxorubicin | 15 µM | 2.5 µM | 6.0 |
| A2780/CIS | Cisplatin | 25 µM | 8.3 µM | 3.0 |
| HCT116/OxR | Oxaliplatin | 10 µM | 3.3 µM | 3.0 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathways affected by this compound.
Caption: General experimental workflow for investigating resistance reversal.
References
- 1. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Baicalein improves the chemoresistance of ovarian cancer through regulation of CirSLC7A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baicalein overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance via two different cell-specific pathways in cancer cells but not in normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 2',5,6',7-Tetraacetoxyflavanone in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2',5,6',7-Tetraacetoxyflavanone in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Q1: What is the recommended procedure for extracting this compound from plasma or serum?
A1: A common and effective method is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE).[1][2]
-
Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.[1][2] The supernatant can then be directly injected if the system is equipped with a guard column, or further purified.
-
Liquid-Liquid Extraction (LLE): After protein precipitation, the supernatant can be diluted with an aqueous buffer and extracted with a water-immiscible organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge is a suitable choice for purifying the analyte after protein precipitation.[3][4] This helps in removing more polar and some non-polar interferences.
Q2: I am observing low recovery of the analyte during sample preparation. What could be the cause?
A2: Low recovery can stem from several factors:
-
Incomplete Protein Precipitation: Ensure the acetonitrile is cold and added in the correct ratio. Vortexing should be vigorous to ensure thorough mixing.
-
Analyte Adsorption: The analyte may adsorb to the walls of plastic tubes. Using low-retention tubes or adding a small amount of a non-ionic surfactant to the reconstitution solvent might help.
-
Inefficient Extraction: If using LLE, ensure the pH of the aqueous phase is optimized for the analyte's charge state. For SPE, check that the cartridge conditioning, loading, washing, and elution steps are appropriate for a moderately non-polar compound.
-
Analyte Instability: Although acetylated flavonoids are generally more stable than their parent compounds, hydrolysis of the acetyl groups can occur, especially at extreme pH values.[5][6][7] It is advisable to work with samples on ice and process them promptly.
Q3: Can this compound be hydrolyzed back to its parent flavanone (B1672756) during sample processing or storage?
A3: Yes, hydrolysis of the acetyl groups is a potential issue.[8][9] To minimize this:
-
Maintain a neutral or slightly acidic pH during extraction and storage.
-
Avoid prolonged exposure to high temperatures.
-
Store processed samples at -80°C until analysis.
-
Consider using enzymatic inhibitors if esterase activity in the biological matrix is a concern.
LC-MS/MS Analysis
Q4: I am experiencing low signal intensity for this compound. How can I improve it?
A4: Low signal intensity is a common issue in LC-MS/MS analysis.[10] Consider the following troubleshooting steps:
-
Ionization Mode: While many flavonoids ionize well in negative mode, the acetyl groups on this compound may favor positive ion mode (formation of [M+H]⁺ or [M+Na]⁺ adducts). It is recommended to test both positive and negative ionization modes.
-
Mobile Phase Composition: The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase can enhance protonation in positive mode.[3][10] For negative mode, a basic additive like ammonium (B1175870) hydroxide (B78521) might be beneficial, but be cautious of potential hydrolysis.
-
ESI Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature.[11][12] In-source fragmentation can be an issue, so start with lower source temperatures and collision energies.[3]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the analyte.[3][10][13][14][15]
Q5: How can I identify and mitigate matrix effects?
A5: Matrix effects can lead to inaccurate quantification.[13][14][15]
-
Detection: Perform a post-column infusion experiment. Infuse a standard solution of the analyte post-column while injecting a blank, extracted matrix sample. A dip in the baseline at the retention time of the analyte indicates ion suppression.
-
Mitigation:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering components.[3][14]
-
Chromatographic Separation: Modify the HPLC gradient to separate the analyte from the matrix components causing suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.[16] If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for matrix effects might be limited.[17]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[10]
-
Q6: What are the expected fragmentation patterns for this compound in MS/MS?
A6: The fragmentation of flavonoids typically involves cleavage of the heterocyclic C-ring and losses of small neutral molecules from the A and B rings.[18][19] For this compound, the fragmentation in positive ion mode is expected to involve:
-
Neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetyl groups. Sequential losses of one or more ketene molecules are highly probable.
-
Cleavage of the C-ring leading to characteristic product ions.
-
The most stable and abundant product ions should be selected for Multiple Reaction Monitoring (MRM) transitions.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Quantitative Data Summary
The following tables present hypothetical yet realistic quantitative data for a validated bioanalytical method for this compound.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 100 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Stability Data (Hypothetical)
| Stability Condition | Duration | Concentration (ng/mL) | % Change from Baseline |
| Bench-top (Room Temp) | 4 hours | 100 | < 5% |
| Freeze-Thaw | 3 cycles | 100 | < 10% |
| Long-term (-80°C) | 30 days | 100 | < 8% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting guide for low signal intensity.
References
- 1. gcms.cz [gcms.cz]
- 2. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 17. researchgate.net [researchgate.net]
- 18. farm.ucl.ac.be [farm.ucl.ac.be]
- 19. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Enhancing the Bioavailability of Acetylated Flavanones In Vivo
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of acetylated flavanones.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of flavanones often low, and how can acetylation help?
A1: Flavanones, a class of flavonoids found abundantly in citrus fruits, often exhibit low oral bioavailability. This is primarily due to several factors including poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and rapid clearance from the body.[1][2] Many flavanones exist as glycosides (attached to a sugar molecule) in nature, which further limits their absorption across the intestinal wall.[3][4] The aglycone (non-sugar) form is more readily absorbed, but even then, its hydrophilic nature can be a barrier.[4][5]
Acetylation is a chemical modification strategy that involves adding acetyl groups to the flavanone (B1672756) structure. This process increases the lipophilicity of the molecule, which can enhance its ability to pass through the lipid-rich membranes of intestinal cells, thereby improving absorption and oral bioavailability.[6][7][8] Essentially, the acetylated flavanone can act as a prodrug, being absorbed more efficiently and then potentially being deacetylated within the body to release the active flavanone.[6]
Q2: I've acetylated my flavanone, but the in vivo bioavailability is still low. What are the potential reasons?
A2: Several factors could contribute to the continued low bioavailability of an acetylated flavanone:
-
Incomplete Acetylation: The synthesis may not have resulted in the desired degree of acetylation, leaving polar hydroxyl groups that limit absorption.
-
Instability of the Acetylated Compound: The acetylated flavanone might be unstable in the gastrointestinal (GI) tract and could be degrading before it has a chance to be absorbed.[1]
-
Rapid Metabolism: Even with acetylation, the compound might still be susceptible to rapid metabolism by enzymes in the gut wall or liver.[1]
-
Efflux Transporters: The acetylated compound could be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump it back into the GI lumen.
-
Poor Formulation: The formulation used for oral administration may not be optimal for solubilizing the acetylated flavanone in the GI fluids.[9]
Q3: How do I choose the right animal model for my in vivo bioavailability study?
A3: The choice of animal model is critical for obtaining relevant pharmacokinetic data. Sprague-Dawley rats are commonly used for pharmacokinetic studies of natural products and their derivatives due to their well-characterized physiology and ease of handling.[8] C57BL/6J mice have also been successfully used in studies investigating the oral bioavailability of acetylated flavonoids.[6] The selection should be based on the specific research question, the metabolic pathways of interest, and the available analytical methods for detecting the compound and its metabolites in that species.
Q4: What are the critical parameters to measure in a pharmacokinetic study of an acetylated flavanone?
A4: Key pharmacokinetic parameters to determine include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the compound reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total exposure to the compound over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the compound to decrease by half.
Comparing these parameters between the parent flavanone and its acetylated derivative will provide a clear indication of the impact of acetylation on bioavailability.[6]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Acetylation of the Flavanone
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Optimize the molar ratio of the flavanone to the acetylating agent (e.g., acetic anhydride).[10][11] Adjust the reaction temperature and time.[10][11] Consider using a different catalyst (e.g., pyridine).[10] |
| Poor Solubility of the Flavanone | Use a suitable solvent that can dissolve the flavanone effectively. |
| Moisture in the Reaction | Ensure all glassware is dry and use anhydrous solvents, as water can hydrolyze the acetylating agent. |
| Incorrect Purification Method | Use an appropriate purification technique, such as recrystallization or column chromatography, to isolate the desired acetylated product.[10] |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. Prepare a homogenous and stable dosing formulation. |
| Food Effect | Fast the animals overnight (with access to water) before dosing to minimize the effect of food on absorption.[12] Administer a standardized meal post-dosing.[1] |
| Inter-individual Variation | Use a sufficient number of animals per group to account for biological variability. Ensure the animals are of a similar age and weight. |
| Inaccurate Sample Collection/Processing | Adhere to a strict blood sampling schedule.[9] Process blood samples consistently to obtain plasma and store them properly (e.g., at -80°C) until analysis.[12] |
Issue 3: Difficulty in Quantifying the Acetylated Flavanone in Plasma Samples
| Possible Cause | Troubleshooting Step |
| Low Analyte Concentration | Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction) to concentrate the analyte.[12] |
| Matrix Effects in LC-MS/MS | Use a suitable internal standard to compensate for matrix effects.[12] Optimize the chromatographic conditions to separate the analyte from interfering plasma components. |
| Instability of the Analyte in Plasma | Process samples quickly and on ice. Add a stabilizing agent to the collection tubes if necessary. |
| Poor Ionization in Mass Spectrometry | Optimize the mass spectrometer source parameters (e.g., electrospray voltage, gas flows) for the specific acetylated flavanone.[12] |
Data Presentation
Table 1: Pharmacokinetic Parameters of 5-Demethyltangeretin (5-DTAN) and 5-Acetylated-TAN (5-ATAN) in Mice after a Single Oral Dose.
| Compound | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) |
| 5-DTAN | 50 | 1.2 ± 0.3 | 0.5 | 3.5 ± 0.8 |
| 5-ATAN | 50 | 4.8 ± 1.1 | 1.0 | 21.6 ± 4.5 |
Data synthesized from a study by Tung et al. (2022).[6] This table demonstrates that oral administration of 5-ATAN resulted in a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC) of 5-DTAN compared to the administration of 5-DTAN itself, indicating enhanced oral bioavailability.[6]
Experimental Protocols
Protocol 1: Synthesis of Acetylated Flavanones
This protocol is a general guideline for the acetylation of flavanones.[10][13]
Materials:
-
Flavanone (e.g., naringenin)
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (catalyst)
-
Appropriate solvent (e.g., acetone)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Dissolve the flavanone in the chosen solvent in a round-bottom flask.
-
Add pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture while stirring. The molar ratio of flavanone to acetic anhydride may need to be optimized (e.g., 1:8 to 1:100).[11][13]
-
Allow the reaction to proceed at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1 to 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[10][11][13]
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the pure acetylated flavanone.
-
Confirm the structure of the acetylated product using analytical techniques such as 1H-NMR and FT-IR.[10]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo pharmacokinetic study to evaluate the bioavailability of an acetylated flavanone.[8][9][12]
Materials:
-
Male Sprague-Dawley rats (acclimatized for at least one week)
-
Acetylated flavanone formulation
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Heparinized blood collection tubes
-
Centrifuge
-
-80°C freezer
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) with free access to water before dosing.[12]
-
Formulation Preparation: Prepare the dosing formulation by suspending the acetylated flavanone in the vehicle to the desired concentration (e.g., 50 mg/kg).[9]
-
Dosing: Administer the formulation accurately to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]
-
Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[9][12]
-
Sample Storage: Transfer the plasma samples to clean tubes and store them at -80°C until analysis.[9][12]
Protocol 3: Quantification of Acetylated Flavanone in Plasma by LC-MS/MS
This protocol describes the bioanalytical method for quantifying the acetylated flavanone in plasma samples.[12]
Materials:
-
Plasma samples from the pharmacokinetic study
-
Internal standard (IS) (a structurally similar compound)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a C18 column
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation on the C18 column.[9]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent ion and a specific fragment ion of both the analyte and the internal standard.[12]
-
-
Data Analysis:
-
Construct a calibration curve by analyzing standard samples of known concentrations prepared in blank plasma.
-
Determine the concentration of the acetylated flavanone in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.[12]
-
Mandatory Visualizations
Caption: Experimental workflow for assessing acetylated flavanone bioavailability.
Caption: Putative absorption and metabolism pathway of an acetylated flavanone.
References
- 1. benchchem.com [benchchem.com]
- 2. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Novel Flavanone Therapeutics
Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the novel flavanone, 2',5,6',7-Tetraacetoxyflavanone. The following questions and answers address common issues and provide detailed protocols and troubleshooting advice to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to a variety of problems, including:
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.
-
Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.
Minimizing and understanding off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.
Q2: I am observing a cellular phenotype that is inconsistent with the known biology of my intended target. Could this be an off-target effect of this compound?
A2: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. Flavonoids, as a class of compounds, have been reported to interact with a variety of cellular targets. If you observe effects on cellular processes such as proliferation, apoptosis, or signaling pathways not directly linked to your primary target's known function, an off-target effect is a likely cause.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Correlate the concentration of this compound required to elicit the unexpected phenotype with the IC50 for the intended target. A significant discrepancy may suggest an off-target effect.[1]
-
Use a Structurally Unrelated Inhibitor: If available, test another inhibitor of your target with a different chemical scaffold. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.[1]
-
Utilize a Negative Control: A close structural analog of your inhibitor that is inactive against the intended target can be a valuable tool. If the negative control produces the same phenotype, the effect is independent of on-target inhibition.[1]
Q3: How can I begin to identify the potential off-targets of this compound?
A3: A systematic, multi-pronged approach is recommended to identify potential off-target interactions.
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound.[2][3][4] These methods can help prioritize experimental validation.
-
Biochemical Screening: Broad-panel screening against common off-target families, such as kinases, provides a wide survey of potential interactions.[5][6][7]
-
Cell-Based Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a more physiologically relevant context.[8][9][10][11][12]
-
Proteomics Approaches: Unbiased methods like proteome microarrays can identify binding partners from a large library of proteins.
Below is a general workflow for investigating off-target effects:
Troubleshooting Guides
Issue 1: High background or inconsistent results in a kinase screening assay.
-
Possible Cause: Compound interference with the assay technology. Some compounds can interfere with fluorescence or luminescence-based readouts.
-
Troubleshooting Steps:
-
Run the compound in the assay without the kinase or substrate to check for assay interference.
-
Use an orthogonal assay with a different detection method (e.g., a radiometric assay if the primary screen was fluorescence-based) to validate hits.[11]
-
Issue 2: No thermal shift observed in CETSA despite evidence of target engagement from other assays.
-
Possible Cause:
-
Poor Cell Permeability: The compound may not be reaching the intracellular target.
-
Compound Efflux: The compound may be actively transported out of the cells.
-
Insufficient Binding Affinity: The interaction may not be strong enough to induce a significant thermal stabilization.
-
-
Troubleshooting Steps:
-
Assess the compound's physicochemical properties (e.g., logP, polar surface area).
-
Perform a cell permeability assay (e.g., PAMPA).
-
Use cell lines with and without known efflux transporters (e.g., P-gp) to see if cellular potency changes.[11]
-
Quantitative Data Summary
Due to the novel nature of this compound, specific off-target interaction data is not yet publicly available. However, researchers should aim to generate data in the following formats to characterize its selectivity profile.
Table 1: Example Kinase Selectivity Profile for a Novel Flavanone
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
|---|---|---|
| On-Target Kinase | 15 | 98% |
| Off-Target Kinase A | 850 | 65% |
| Off-Target Kinase B | >10,000 | 12% |
| Off-Target Kinase C | 1,200 | 55% |
Table 2: Example CETSA Data for a Novel Flavanone
| Temperature (°C) | Soluble On-Target Protein (Vehicle) | Soluble On-Target Protein (10 µM Flavanone) |
|---|---|---|
| 45 | 100% | 100% |
| 50 | 95% | 98% |
| 55 | 70% | 90% |
| 60 | 40% | 75% |
| 65 | 15% | 50% |
| 70 | 5% | 20% |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[5]
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.[8][9][10][11][12]
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and reagents.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Protease inhibitor cocktail.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the target protein.
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and Wash: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway Considerations
Kinases are a frequent class of off-targets for small molecules due to the conserved nature of the ATP-binding pocket.[13][14] Off-target inhibition of a kinase can lead to the modulation of unintended signaling pathways. For example, inhibition of a kinase in the MAPK/ERK pathway could have profound effects on cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Prediction of Molecular Targets of Cancer Preventing Flavonoid Compounds Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2',5,6',7-Tetraacetoxyflavanone Dosage for In Vitro Studies
Disclaimer: As of December 2025, specific experimental data on the in vitro dosage optimization, cytotoxicity, and mechanism of action for 2',5,6',7-Tetraacetoxyflavanone (TAF) is limited in publicly available scientific literature. Therefore, this technical support center provides a generalized framework and best practices for the dosage optimization of a novel flavanone (B1672756), using methodologies commonly applied to similar flavonoid compounds. Researchers should adapt these guidelines to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: For a novel flavanone like TAF, a broad concentration range should be initially screened to determine its cytotoxic and biological effects. A common starting point for dose-response experiments is a logarithmic dilution series ranging from low nanomolar (e.g., 10 nM) to high micromolar (e.g., 100 µM) concentrations. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) value and the optimal concentration for desired biological activity without causing excessive cell death.
Q2: How should I dissolve this compound for in vitro use?
A2: Most flavonoids exhibit poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A 10 mM stock solution in DMSO is a standard practice. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the common challenges when working with flavanones in cell culture?
A3: Common challenges include:
-
Low solubility and stability: Flavanones can precipitate in aqueous culture media, especially at higher concentrations and over long incubation periods.
-
Metabolism: Cells can metabolize flavonoids, leading to a decrease in the effective concentration of the parent compound over time.
-
Off-target effects: At high concentrations, flavonoids may exhibit non-specific effects that can confound experimental results.
-
Interference with assay readouts: Some flavonoids can interfere with colorimetric or fluorometric assays (e.g., MTT, resazurin). It is crucial to include appropriate controls.
Q4: Which signaling pathways are commonly affected by flavonoids and could be investigated for TAF?
A4: Flavonoids are known to modulate a variety of signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1] Commonly investigated pathways include the PI3K/Akt and MAPK signaling cascades, which are central regulators of cell survival and stress responses.[1][2][3] Initial experiments could involve assessing the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK1/2, p38) in response to TAF treatment.
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of TAF at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Degradation or precipitation of TAF in culture medium. | 1. Prepare fresh TAF dilutions for each experiment. 2. Visually inspect the culture medium for any signs of precipitation after adding TAF. 3. Perform a stability assay by incubating TAF in the medium for the duration of the experiment and measuring its concentration at different time points using HPLC. |
| Low bioavailability or rapid metabolism. | 1. Consider using a higher starting concentration. 2. Reduce the incubation time to minimize metabolic conversion. 3. If available, test the effects of known metabolites of similar flavonoids. |
| Cell line resistance. | 1. Verify the responsiveness of your cell line to other known flavonoids or cytotoxic agents. 2. Consider screening a panel of different cell lines to identify a sensitive model. |
Issue 2: High background or artifacts in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Direct reaction of TAF with the assay reagent (e.g., MTT reduction). | 1. Run a cell-free control by adding TAF to the culture medium with the assay reagent to check for any direct chemical reaction. 2. If interference is observed, consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based luminescence assay or a dye-exclusion method like trypan blue).[4] |
| TAF precipitation interfering with absorbance/fluorescence readings. | 1. Centrifuge the assay plates before reading to pellet any precipitate. 2. Visually inspect the wells under a microscope before adding the assay reagent. |
Quantitative Data Summary
The following tables present hypothetical data that a researcher might generate during the initial characterization of a novel flavanone like TAF.
Table 1: Cytotoxicity of a Novel Flavanone (e.g., TAF) on Various Cancer Cell Lines (72h Incubation)
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 25.5 ± 3.1 |
| A549 (Lung Cancer) | 42.8 ± 5.7 |
| HeLa (Cervical Cancer) | 18.2 ± 2.5 |
| PC-3 (Prostate Cancer) | 65.1 ± 8.9 |
Table 2: Effect of a Novel Flavanone on Apoptosis Induction in HeLa Cells (48h Incubation)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (0.1% DMSO) | - | 5.2 ± 1.1 |
| Novel Flavanone | 10 | 15.7 ± 2.3 |
| Novel Flavanone | 20 | 38.9 ± 4.5 |
| Novel Flavanone | 40 | 65.4 ± 6.8 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the TAF stock solution in the culture medium. Replace the existing medium with the medium containing different concentrations of TAF. Include a vehicle control (medium with the same concentration of DMSO as the highest TAF concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for Signaling Pathway Modulation
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of TAF for a specified time (e.g., 30 minutes, 1 hour, 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for TAF dosage optimization.
Caption: Potential signaling pathways modulated by TAF.
References
- 1. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of Acetylation on Flavanone Bioactivity: A Comparative Analysis in Multiple Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the enhanced bioactivity of acetylated flavanones, with a focus on their potential as anti-cancer and anti-inflammatory agents. Please note that while this guide provides a comparative analysis of acetylated flavanones, specific experimental data for 2',5,6',7-Tetraacetoxyflavanone is not currently available in publicly accessible research. The information presented here is based on structurally related acetylated flavonoids and serves as a predictive guide to the potential bioactivity of the target compound.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, their therapeutic potential is often limited by poor bioavailability, stemming from low lipophilicity and metabolic instability. Acetylation, a common chemical modification, has emerged as a promising strategy to overcome these limitations. By adding acetyl groups to the flavonoid core, researchers can enhance their lipophilicity, leading to improved cell membrane permeability and, consequently, greater biological efficacy. This guide provides a comparative overview of the bioactivity of various acetylated flavanones and related flavonoids across multiple cancer cell lines, offering insights into their enhanced therapeutic potential.
Comparative Bioactivity of Acetylated Flavonoids
Recent studies have demonstrated that acetylation can significantly augment the cytotoxic and anti-proliferative effects of flavonoids in various cancer cell lines. The increased lipophilicity of the acetylated compounds is believed to facilitate their passage through the cell membrane, leading to higher intracellular concentrations and more potent biological effects.[1]
Cytotoxicity and Anti-Proliferative Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of several acetylated flavonoids compared to their parent compounds in different cancer cell lines.
| Compound | Parent Flavonoid | Cell Line | IC₅₀ (µM) of Parent Compound | IC₅₀ (µM) of Acetylated Compound | Fold Increase in Potency | Reference |
| 5-Acetoxy-6,7,8,4'-tetramethoxyflavone (5-ATAN) | 5-Demethyltangeretin (5-DTAN) | PC-3 (Prostate) | 11.8 | 5.1 | 2.3 | [2] |
| Acetylated Quercetin | Quercetin | HCT-116 (Colon) | 23.45 | 15.66 | 1.5 | [3] |
| Acetylated Kaempferol | Kaempferol | HCT-116 (Colon) | 34.85 | 28.53 | 1.2 | [3] |
Table 1: Comparison of the cytotoxic effects of parent flavonoids and their acetylated derivatives.
Anti-Migratory Activity
Interestingly, acetylation does not uniformly enhance all biological activities. For instance, while 5,7,4'-O-triacetate apigenin (B1666066) (3Ac-A) did not show an enhanced anti-proliferative effect, it exhibited significantly stronger anti-migration activity in MDA-MB-231 breast cancer cells compared to its parent compound.[4] This suggests that the position and number of acetyl groups can selectively modulate the bioactivity of flavonoids, potentially through different signaling pathways.[4][5]
Modulation of Signaling Pathways
Acetylation can influence the way flavonoids interact with cellular signaling pathways. An acetylated derivative of nobiletin, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone (5-Ac-Nob), has been shown to inhibit neuroinflammation by suppressing the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/mitogen-activated protein kinase (MAPK) signaling pathway, as well as the signal transducer and activator of transcription 3 (STAT3) in microglia.[6] This highlights the potential of acetylated flavonoids in modulating key inflammatory and cancer-related pathways.
Below is a diagram illustrating the inhibitory effect of 5-Ac-Nob on the TLR4 signaling pathway.
Caption: Inhibition of the TLR4 signaling pathway by 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone (5-Ac-Nob).
Experimental Protocols
This section provides a summary of the key experimental methodologies used in the cited studies to validate the bioactivity of acetylated flavonoids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., PC-3, HCT-116, MDA-MB-231) are seeded in 96-well plates at a specific density and incubated overnight.
-
Treatment: The cells are then treated with various concentrations of the parent flavonoid and its acetylated derivative for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[6][7]
Wound Healing Assay (Migration Assay)
This assay is used to assess cell migration.
-
Cell Monolayer: A confluent monolayer of cells (e.g., MDA-MB-231) is created in a culture plate.
-
Scratch Creation: A "wound" or scratch is made through the cell monolayer using a sterile pipette tip.
-
Treatment: The cells are then treated with the test compounds.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.[2]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to study their expression levels.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., TLR4, MyD88, p-STAT3), followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Experimental Workflow for Bioactivity Validation
The following diagram outlines a typical workflow for validating the bioactivity of a novel acetylated flavanone (B1672756).
Caption: A generalized workflow for the validation of acetylated flavanone bioactivity.
Conclusion
The available evidence strongly suggests that acetylation is a viable and effective strategy for enhancing the bioactivity of flavanones and other flavonoids. The increased lipophilicity of acetylated derivatives leads to improved cellular uptake and, in many cases, more potent anti-cancer and anti-inflammatory effects. While specific data for this compound is lacking, the comparative analysis of structurally similar compounds provides a strong rationale for its synthesis and biological evaluation. Further research into the structure-activity relationships of acetylated flavonoids will be crucial for the rational design of novel and more effective therapeutic agents. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to validate the bioactivity of new acetylated flavanone candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nobiletin derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, inhibits neuroinflammation through the inhibition of TLR4/MyD88/MAPK signaling pathways and STAT3 in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activity Based on the High Docetaxel Loaded Poly(2-Oxazoline)s Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Acetylated Flavanone Shows Potential for Enhanced Bioactivity: A Comparative Analysis
A detailed comparison of 2',5,6',7-Tetraacetoxyflavanone and its precursor, 2',5,6',7-Tetrahydroxyflavanone, reveals that while the non-acetylated form demonstrates notable antioxidant and anti-inflammatory properties, the acetylation of hydroxyl groups is a key strategy that may enhance the therapeutic potential of flavonoids.
This guide provides a comparative overview of the biological activities of this compound and its non-acetylated precursor, 2',5,6',7-Tetrahydroxyflavanone. While direct comparative studies on the biological activities of these two specific compounds are limited in the currently available scientific literature, this document synthesizes existing data on the precursor and discusses the potential implications of acetylation on its efficacy, drawing from general knowledge on flavonoid chemistry and pharmacology. This information is intended for researchers, scientists, and professionals in drug development.
Chemical Structures
2',5,6',7-Tetrahydroxyflavanone is a naturally occurring flavanone (B1672756) found in plants such as Scutellaria baicalensis.[1] Its structure is characterized by four hydroxyl groups.
This compound is the acetylated derivative of the aforementioned precursor. In this form, the hydrogen atoms of the hydroxyl groups are replaced by acetyl groups. This structural modification is known to alter the physicochemical properties of flavonoids, such as their lipophilicity, which can in turn influence their bioavailability and biological activity.
Comparative Biological Activity
While specific experimental data for this compound is scarce, the biological activities of its precursor have been investigated. Acetylation is a common chemical modification intended to improve the pharmacological properties of natural compounds. Generally, acetylation can increase a compound's stability and ability to cross cell membranes, potentially leading to enhanced biological effects.
Table 1: Summary of Known Biological Activities
| Biological Activity | 2',5,6',7-Tetrahydroxyflavanone | This compound | Potential Effect of Acetylation |
| Antioxidant Activity | Demonstrated antioxidant properties.[2] | Data not available | May enhance radical scavenging activity and cellular uptake. |
| Anti-inflammatory Activity | Shows potential anti-inflammatory effects. | Data not available | Could increase anti-inflammatory potency by improving cell permeability and interaction with inflammatory pathways. |
| Anticancer Activity | Inhibited the incidence and growth of tumors in a mouse model of colorectal cancer.[3] | Data not available | Acetylation has been shown to enhance the anticancer effects of other flavonoids. |
Experimental Protocols
Below are detailed methodologies for key experiments that can be used to evaluate and compare the activities of this compound and its precursor.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution. A known antioxidant like ascorbic acid is used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in Macrophages)
This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. The NF-κB and MAPK pathways are key regulators of inflammation and cell proliferation and are common targets of flavonoids.
Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling cascade by flavonoids.
Conclusion
2',5,6',7-Tetrahydroxyflavanone has demonstrated promising antioxidant and anti-inflammatory activities. While direct experimental evidence for its acetylated counterpart, this compound, is currently lacking, the principles of medicinal chemistry suggest that acetylation could be a viable strategy to enhance its therapeutic efficacy. Further research, including direct comparative studies employing the standardized protocols outlined in this guide, is essential to fully elucidate the pharmacological profile of this compound and to validate its potential as a novel therapeutic agent. The investigation of its effects on key signaling pathways such as NF-κB and MAPK will be crucial in understanding its mechanism of action.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 2',5,6',7-Tetraacetoxyflavanone and Other Tetra-Substituted Flavanones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of tetra-substituted flavanones, with a specific focus on the structural features that influence their therapeutic potential. While direct experimental data for 2',5,6',7-Tetraacetoxyflavanone is limited in current literature, this guide leverages available data on structurally related tetra-hydroxy and other substituted flavanones to provide a valuable comparative context.
Flavanones, a subclass of flavonoids, are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The substitution pattern of hydroxyl, methoxy, and acetoxy groups on the flavanone (B1672756) scaffold plays a crucial role in modulating their biological efficacy. This guide synthesizes available data to offer insights into the structure-activity relationships of these compounds.
Comparative Analysis of Biological Activities
To provide a clear comparison, the following table summarizes the available quantitative data for various tetra-substituted flavanones. It is important to note the absence of specific data for this compound in the reviewed literature. The data presented here is for tetra-hydroxy and other substituted flavanones, which can serve as a predictive reference for the potential activities of their acetylated counterparts.
Table 1: Comparative Biological Activities of Tetra-Substituted Flavanones
| Compound Name | Substitution Pattern | Biological Activity | Assay | Cell Line/Target | IC50 / SC50 / % Inhibition |
| This compound | 2'-OAc, 5-OAc, 6'-OAc, 7-OAc | Data not available | - | - | - |
| 3',4',5,7-Tetrahydroxyflavanone | 3'-OH, 4'-OH, 5-OH, 7-OH | Antioxidant | ESR radical scavenging | - | SC50: 8.57 µg/mL[1] |
| 5,7,3',4'-Tetrahydroxyflavanone (Eriodictyol) | 5-OH, 7-OH, 3'-OH, 4'-OH | Antioxidant | DPPH radical scavenging | - | - |
| 5,7,2',4'-Tetrahydroxyflavanone | 5-OH, 7-OH, 2'-OH, 4'-OH | Antioxidant | - | - | - |
| Various Tetra-substituted Flavanones | Heteroaryl substitutions | Anticancer | Sulforhodamine B (SRB) | MCF7, HT29, A498 | IC50 values ranging from 4.9 to >100 µg/mL[2] |
| Acetylated Flavanones (General) | Varied acetylation | Anticancer | Not specified | MDA-MB-231, HCT-116, HepG2 | Acetylation can enhance or decrease IC50 values depending on the parent compound |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide protocols for key experiments commonly used to evaluate the biological activities of flavanones.
Synthesis of Tetra-Substituted Flavanones
The synthesis of tetra-hydroxy flavanones often involves the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025) to form a chalcone, which is then cyclized to the flavanone. Acetylation of the resulting hydroxylated flavanones can be achieved using acetic anhydride (B1165640) in the presence of a base like pyridine.
General Workflow for Flavanone Synthesis
Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for cytotoxicity screening.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the protein-bound dye in 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
Signaling Pathways
Flavanones exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many flavonoids, likely including tetra-substituted flavanones, are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
References
A Comparative Oncology Guide: 2',5,6',7-Tetraacetoxyflavanone vs. Taxifolin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention in oncology research for their potential as chemotherapeutic and chemopreventive agents. Among these, taxifolin (B1681242) (also known as dihydroquercetin) has demonstrated notable anti-cancer properties. To enhance its bioavailability and efficacy, synthetic modifications, such as acetylation, are often explored. This guide provides a comparative analysis of the in vitro efficacy of a tetra-acetylated derivative of a flavanone, 2',5,6',7-Tetraacetoxyflavanone, against its parent compound, taxifolin, in various cancer cell lines. While direct comparative studies on this compound are limited, this guide draws upon available data for a closely related penta-acetylated taxifolin derivative (3,5,7,3',4'-O-pentaacetate taxifolin, hereafter referred to as 5Ac-T) to infer the potential effects of acetylation and presents a comprehensive overview of taxifolin's anticancer activities.
Quantitative Data Presentation
The following tables summarize the available quantitative data comparing the cytotoxic effects of taxifolin and its acetylated form (5Ac-T) on different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting biological or biochemical functions.
Table 1: Comparative Cytotoxicity (IC50) of Taxifolin and 5-acetyl-Taxifolin (5Ac-T) in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Taxifolin | MDA-MB-231 | Breast Cancer | >160 | [1] |
| 5Ac-T | MDA-MB-231 | Breast Cancer | 128.0 | [1] |
| Taxifolin | HCT-116 | Colon Cancer | >160 | [1] |
| 5Ac-T | HCT-116 | Colon Cancer | 152.2 | [1] |
| Taxifolin | HepG2 | Liver Cancer | >160 | [1] |
| 5Ac-T | HepG2 | Liver Cancer | 97.9 | [1] |
Note: A lower IC50 value indicates a higher potency of the compound.
Table 2: Cytotoxicity (IC50) of Taxifolin in Various Human Cancer Cell Lines from Other Studies
| Cancer Cell Line | Cancer Type | IC50 | Reference |
| HCT-116 | Colon Cancer | 32 ± 2.35 µg/mL | [2] |
| HepG2 | Liver Cancer | 0.15 µM | [3] |
| Huh7 | Liver Cancer | 0.22 µM | [3] |
Data from various sources show a wide range of IC50 values for taxifolin, which can be attributed to differences in experimental conditions, such as cell density and treatment duration.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative analysis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 - 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or taxifolin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a stock solution of MTT (e.g., 12 mM) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) on ice for at least two hours.[5]
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining buffer containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A to eliminate RNA-associated fluorescence.[5]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis by Western Blotting
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Protocol:
-
Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the anticancer effects of taxifolin and its derivatives.
Caption: General experimental workflow for comparing the in vitro anticancer efficacy.
Caption: Simplified diagram of a key apoptotic pathway modulated by taxifolin.
Discussion and Conclusion
The available data, primarily from the comparison of taxifolin with its penta-acetylated derivative (5Ac-T), suggests that acetylation can enhance the cytotoxic activity of taxifolin against breast, colon, and liver cancer cell lines.[1] While taxifolin itself shows limited efficacy at higher concentrations in some studies, its acetylated form demonstrates improved potency, as indicated by lower IC50 values.[1] This enhanced activity could be attributed to increased lipophilicity, leading to better cell membrane permeability and higher intracellular concentrations.
Taxifolin is known to exert its anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as the PI3K/Akt pathway.[7] It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[8]
While the direct experimental data for this compound is not yet available in the public domain, the findings for a closely related acetylated taxifolin derivative provide a strong rationale for its investigation as a potentially more potent anticancer agent than its parent compound. Further studies are warranted to fully elucidate the efficacy and mechanisms of action of this compound in a broader range of cancer cell lines and in vivo models. Such research will be crucial in determining its potential for future drug development.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of flavonoids on cell cycle phase as analyzed by flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. MTT Assay [protocols.io]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Analysis of the Anti-Inflammatory Efficacy of 2',5,6',7-Tetraacetoxyflavanone and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 2',5,6',7-Tetraacetoxyflavanone against other well-established anti-inflammatory flavonoids and a standard non-steroidal anti-inflammatory drug (NSAID). Due to the limited availability of direct experimental data for this compound, this analysis utilizes data from the structurally related polymethoxylated flavonoid, 3,5,6,7,3′,4′-hexamethoxyflavone, as a proxy to infer potential efficacy. This comparison is based on key in vitro anti-inflammatory markers, including the inhibition of nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.
**Executive Summary
Flavonoids are a class of natural compounds widely recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] this compound, a synthetic flavonoid derivative, is investigated here for its potential anti-inflammatory capabilities. This guide contrasts its projected activity with that of the well-studied flavonoids quercetin, apigenin, and luteolin, alongside the widely used NSAID, diclofenac. The primary mechanism of action for many flavonoids involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[2][3]
Comparative In Vitro Anti-Inflammatory Activity
The following tables summarize the 50% inhibitory concentrations (IC50) of the compared compounds against various inflammatory mediators. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| 3,5,6,7,3′,4′-Hexamethoxyflavone (Proxy) | > 100 µM (Suppressed expression) | [2][3] |
| Quercetin | ~27 µM | [1] |
| Apigenin | 23 µM | [1] |
| Luteolin | 27 µM | [1] |
| Diclofenac | 47.12 µg/mL (~159 µM) | [4] |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity/Expression
| Compound | Inhibition Data | Reference |
| 3,5,6,7,3′,4′-Hexamethoxyflavone (Proxy) | Suppressed LPS-induced expression | [2][3] |
| Quercetin | Potent Inhibitor | [5] |
| Apigenin | Increased expression in non-stimulated cells, increased with LPS | [6] |
| Luteolin | Inhibited expression | [7] |
| Diclofenac | IC50 = 86.75 µg/mL (~293 µM) (Protein denaturation) | [8] |
Table 3: Inhibition of Pro-Inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)
| Compound | Effect on Cytokines | Reference |
| 3,5,6,7,3′,4′-Hexamethoxyflavone (Proxy) | Suppressed production of TNF-α, IL-1β, IL-6 | [2][3] |
| Quercetin | Inhibited TNF-α, IL-1β, IL-6 | [9] |
| Apigenin | Reduced TNF-α, IL-1β, IL-6 | [7][10] |
| Luteolin | Inhibited TNF-α, IL-1β, IL-6 | [11] |
| Diclofenac | N/A (Primarily COX inhibitor) |
Experimental Protocols
In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[12]
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, quercetin, etc.) and incubated for 1 hour.
-
LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.[13]
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[14]
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
-
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins (B1171923) during inflammation.
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.
-
Assay Procedure:
-
The assay is performed in a 96-well plate containing a reaction buffer (e.g., Tris-HCl), heme, and the COX-2 enzyme.[15]
-
Test compounds at various concentrations are added to the wells and incubated for a short period (e.g., 10 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding arachidonic acid (the substrate) and a chromogenic reagent (e.g., TMPD).[15]
-
The absorbance is measured over time to determine the rate of the reaction.
-
The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
-
Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
This assay measures the effect of a compound on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described in the NO inhibition assay.
-
Cytokine Measurement:
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]
-
The percentage of cytokine inhibition is calculated by comparing the concentrations in the treated groups to the LPS-stimulated control group.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a typical experimental workflow for evaluating anti-inflammatory compounds and the key signaling pathways involved in inflammation that are often targeted by flavonoids.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: The NF-κB signaling pathway in inflammation.
References
- 1. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids exert distinct modulatory actions on cyclooxygenase 2 and NF-κB in an intestinal epithelial cell line (IEC18) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 15. d-nb.info [d-nb.info]
The Impact of Acetylation on the Bioactivity of Flavanones: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of acetylated flavanones, focusing on their anticancer properties. Flavanones, a subclass of flavonoids, are widely recognized for their potential health benefits. Chemical modification through acetylation is a common strategy to potentially enhance their bioavailability and therapeutic efficacy. This document summarizes key experimental data, details the methodologies used for their synthesis and evaluation, and visualizes the underlying biological pathways and experimental workflows.
Comparative Biological Activity of Acetylated Flavanones
The introduction of acetyl groups to the flavanone (B1672756) scaffold can modulate its biological activity. The following table summarizes the in vitro anticancer activity of two common flavanones, naringenin (B18129) and taxifolin, and their acetylated analogues against three human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Parent Flavanone | Acetylated Derivative | MDA-MB-231 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |
| Naringenin | Naringenin | 3Ac-N | 120.4 | >160 | 156.4 |
| Taxifolin | Taxifolin | 5Ac-T | >160 | >160 | 128.0 |
Data sourced from a comparative analysis of acetylated flavonoids' chemopreventive effects[1].
The data indicates that acetylation has a modest impact on the anti-proliferative activity of naringenin and taxifolin. For naringenin, acetylation to 3Ac-N resulted in a decrease in activity against the MDA-MB-231 cell line, while a slight increase in activity was observed against the HepG2 cell line[1]. In the case of taxifolin, which showed low activity in its parent form, acetylation to 5Ac-T led to a noticeable increase in potency against the HepG2 cell line[1]. These findings suggest that the effect of acetylation on the bioactivity of flavanones is dependent on both the specific flavanone structure and the cancer cell line being tested.
Experimental Protocols
Synthesis of Acetylated Flavanones
A general method for the synthesis of acetylated flavanones involves the reaction of the parent flavanone with acetic anhydride (B1165640) in the presence of a catalyst, such as pyridine (B92270).
Materials:
-
Parent flavanone (e.g., naringenin, taxifolin)
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine (catalyst)
-
Appropriate solvent (e.g., pyridine can also serve as the solvent)
Procedure:
-
Dissolve the parent flavanone in pyridine.
-
Add acetic anhydride to the solution. The molar equivalents of acetic anhydride will depend on the number of hydroxyl groups to be acetylated.
-
Stir the reaction mixture at a specific temperature (e.g., 25°C or reflux) for a designated period (e.g., 1 to 12 hours)[1].
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction, typically by adding water or ice.
-
Extract the product using a suitable organic solvent.
-
Purify the acetylated flavanone product by recrystallization or column chromatography[1].
-
Confirm the structure of the final product using analytical techniques such as ¹H-NMR and FT-IR spectroscopy[1].
A more recent and efficient method for the synthesis of acetylated flavanones utilizes microwave irradiation in the presence of 4-(N,N-dimethylamino)-pyridine (DMAP) as a catalyst, which can significantly reduce reaction times[2].
Cell Viability Assessment: MTT Assay
The anti-proliferative activity of the parent and acetylated flavanones is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HCT-116, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Parent and acetylated flavanones dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (parent and acetylated flavanones) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals[3].
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm[4].
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
It is important to note that some flavonoids have been shown to directly reduce MTT in the absence of cells, which can interfere with the assay results. Therefore, appropriate controls, such as wells containing the compounds and MTT in cell-free medium, should be included to account for any potential interference[5][6].
Visualizing the Molecular Landscape
Experimental Workflow: From Synthesis to Bioactivity
The following diagram illustrates the general workflow for the synthesis of acetylated flavanones and the subsequent evaluation of their biological activity.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 2',5,6',7-Tetraacetoxyflavanone: An Analysis of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data regarding the comparative cytotoxicity of 2',5,6',7-Tetraacetoxyflavanone on normal versus cancer cells. Despite extensive searches for its synthesis, biological evaluation, and cytotoxic effects, no specific studies detailing its IC50 values or differential impact on cancerous and non-cancerous cell lines could be identified. Therefore, a direct comparison guide based on experimental data for this specific compound cannot be provided at this time.
While the parent compound, 2',5,6',7-tetrahydroxyflavanone, has been identified in plant species such as Scutellaria baicalensis, its biological activities, including cytotoxicity, are not well-documented in the available literature. The acetylation of flavonoids is a known chemical modification strategy that can influence their physicochemical properties and biological activities. Studies on other acetylated flavonoids have shown that this modification can sometimes enhance cytotoxic effects against cancer cells. However, without specific experimental data for this compound, any discussion on its potential efficacy and selectivity remains speculative.
The development of novel anti-cancer agents critically relies on the principle of selective cytotoxicity, where a compound is more toxic to cancer cells than to normal, healthy cells. This selectivity is crucial for minimizing side effects and improving the therapeutic index of a potential drug. The evaluation of comparative cytotoxicity is a fundamental step in the preclinical assessment of any new anticancer candidate.
Future Research Directions
To address the current knowledge gap, future research efforts should focus on the following:
-
Synthesis and Characterization: Chemical synthesis of this compound and its thorough characterization.
-
In Vitro Cytotoxicity Screening: A comprehensive screening of the compound's cytotoxic effects against a panel of human cancer cell lines from different tissues of origin.
-
Comparative Cytotoxicity Assays: Direct comparison of the cytotoxicity of this compound on various cancer cell lines alongside representative normal human cell lines (e.g., fibroblasts, epithelial cells).
-
Mechanism of Action Studies: Investigation into the potential molecular mechanisms by which this compound may induce cell death, including apoptosis, necrosis, or autophagy.
-
Signaling Pathway Analysis: Elucidation of the specific cellular signaling pathways that are modulated by the compound in both cancer and normal cells to understand the basis of any observed selective toxicity.
Below is a conceptual workflow for how such a comparative cytotoxicity study would be designed.
Caption: Conceptual workflow for evaluating the comparative cytotoxicity of a novel compound.
Until such studies are conducted and the data is made publicly available, a detailed and evidence-based comparison guide on the cytotoxicity of this compound on normal versus cancer cells remains an area for future investigation. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to explore the potential of this and other novel flavanone (B1672756) derivatives as selective anti-cancer agents.
Assessing the Synergistic Potential of 2',5,6',7-Tetraacetoxyflavanone: A Comparative Guide to Experimental Design and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between novel compounds and established drugs is a cornerstone of modern pharmacology, offering the potential for enhanced therapeutic efficacy and reduced toxicity.[1] This guide provides a comprehensive framework for assessing the synergistic effects of the novel synthetic flavonoid, 2',5,6',7-Tetraacetoxyflavanone, with known therapeutic agents. While direct experimental data for this specific compound is not yet publicly available, this document outlines the necessary experimental protocols, data presentation standards, and conceptual frameworks based on the known biological activities of structurally related flavonoids.
Introduction to this compound and the Rationale for Synergy Studies
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] Structurally similar compounds, such as 2'-Hydroxyflavanone and various methoxyflavones, have demonstrated cytotoxic effects against cancer cell lines and the ability to modulate key signaling pathways involved in cell proliferation and survival.[3] For instance, 2'-Hydroxyflavanone has been shown to inhibit the growth of lung cancer cells and suppress signaling pathways involving PI3K/AKT and P70S6K.[3] Furthermore, some flavonoids can enhance the efficacy of conventional chemotherapeutics by inhibiting drug efflux pumps, a common mechanism of multidrug resistance.[3]
Given this background, this compound, as a member of the flavanone (B1672756) class, presents a promising candidate for combination therapy. Assessing its synergistic potential with known drugs requires a systematic approach, beginning with determining its intrinsic bioactivity and then progressing to combination studies.
Experimental Workflow for Assessing Synergy
The following diagram outlines a typical workflow for evaluating the synergistic effects of a novel compound like this compound.
Caption: Experimental workflow for assessing drug synergy.
Data Presentation: Summarizing Quantitative Results
Clear and concise data presentation is crucial for comparing the effects of different drug combinations. The following tables provide templates for organizing the results from single-agent and combination studies.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) after 48h Exposure |
| This compound | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| Doxorubicin | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| Cisplatin | MCF-7 | Experimental Value |
| A549 | Experimental Value |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin in MCF-7 Cells
| This compound (µM) | Doxorubicin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| Conc. 1 | Conc. A | Value | Value | Synergy/Antagonism |
| Conc. 2 | Conc. B | Value | Value | Synergy/Antagonism |
| Conc. 3 | Conc. C | Value | Value | Synergy/Antagonism |
| CI < 0.9: Synergy; 0.9 < CI < 1.1: Additive; CI > 1.1: Antagonism |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of results. Below are protocols for key experiments in a synergy study.
1. Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the known drug for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
2. Checkerboard Assay and Combination Index (CI) Calculation
-
Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute this compound horizontally and the known drug vertically.
-
Cell Treatment and Viability: Seed cells and treat with the drug combinations for 48-72 hours. Perform an MTT assay to determine the fraction of cells affected (Fa) at each concentration pair.
-
CI Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value quantitatively describes the nature of the drug interaction (synergism, additivity, or antagonism).
Potential Signaling Pathways for Investigation
Based on the known mechanisms of similar flavonoids, a potential synergistic interaction of this compound with a conventional chemotherapeutic agent could involve the modulation of survival and resistance pathways.
References
Safety Operating Guide
Navigating the Safe Disposal of 2',5,6',7-Tetraacetoxyflavanone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical compounds is a critical component of ensuring a safe and compliant working environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2',5,6',7-Tetraacetoxyflavanone, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for minimizing risk to personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. The following precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.
-
Avoid Contact: Direct contact with the skin and eyes must be avoided. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
Spill Management: In case of a spill, carefully contain the solid material to prevent dust generation. The spilled substance should be collected using appropriate tools and placed in a clearly labeled, sealed container for disposal.
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. The compound is classified with the following hazards:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[3] |
| Hazardous to the aquatic environment, short-term (acute) | H400 | Very toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term (chronic) | H410 | Very toxic to aquatic life with long lasting effects. |
This data is based on available Safety Data Sheets for similar compounds and should be treated as a guideline. Always refer to the specific SDS for the product in use.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide:
Step 1: Waste Identification and Segregation
-
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and personal protective equipment, must be classified as hazardous waste.
-
Segregate this waste from non-hazardous materials at the point of generation to prevent cross-contamination.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[4]
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This storage area should be well-ventilated and away from incompatible materials.
-
Ensure that liquid waste containers are filled to no more than 75% capacity to allow for vapor expansion.[5]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with accurate information about the waste, including its composition and quantity.
Step 5: Documentation
-
Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2',5,6',7-Tetraacetoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2',5,6',7-Tetraacetoxyflavanone. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side shields and a face shield | Must be worn at all times when handling the compound.[3] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before use. |
| Body | Laboratory coat or coveralls worn over long-sleeved clothing | Provides a barrier against accidental spills.[3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust or aerosols.[1][4] |
| Feet | Closed-toe, chemical-resistant shoes | To protect against spills.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and contamination risk.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Methodology:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (e.g., spatula, weigh boat, glassware, solvent) within the fume hood to minimize movement of the compound in open air.
-
-
Handling:
-
Carefully weigh the desired amount of this compound in a weigh boat. Avoid creating dust.
-
If dissolving, add the solvent to the vessel containing the compound slowly to prevent splashing.
-
-
Post-Handling:
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Contaminated Labware | Rinse with an appropriate solvent. Collect the rinse as hazardous waste. Dispose of the cleaned labware according to institutional protocols. |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. |
| Solutions | Collect in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams. |
Important Considerations:
-
Spill Response: In case of a spill, evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material. For larger spills, or if you are unsure, contact your institution's environmental health and safety (EHS) department.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
